Lumigen APS-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
disodium;[(4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClNO4PS.2Na/c1-23-18-8-4-2-6-16(18)20(17-7-3-5-9-19(17)23)21(27-28(24,25)26)29-15-12-10-14(22)11-13-15;;/h2-13H,1H3,(H2,24,25,26);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPRDNBCONYNMF-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(OP(=O)([O-])[O-])SC3=CC=C(C=C3)Cl)C4=CC=CC=C41.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClNNa2O4PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Acridan-Based Chemiluminescent Substrates for Alkaline Phosphatase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of acridan-based chemiluminescent substrates for the sensitive detection of alkaline phosphatase (AP). Alkaline phosphatase is a widely used reporter enzyme in various bioanalytical assays due to its high turnover rate and stability. When combined with chemiluminescent substrates, AP enables the highly sensitive detection of target molecules in applications ranging from immunoassays to nucleic acid hybridization.[1] This guide delves into the core principles, experimental protocols, and data pertaining to acridan-based substrates, offering a valuable resource for researchers in assay development and drug discovery.
Core Principles of Acridan-Based Chemiluminescence
The foundation of highly sensitive chemiluminescent assays utilizing alkaline phosphatase lies in the use of 1,2-dioxetane scaffolds.[1] The chemiluminescence mechanism is a multi-step process initiated by the enzymatic activity of AP on a specifically designed acridan phosphate substrate.
Mechanism of Action:
-
Enzymatic Cleavage: Alkaline phosphatase catalyzes the hydrolysis of a phosphate group from the acridan-based substrate.[1] This enzymatic dephosphorylation is the key trigger for the chemiluminescent reaction.
-
Formation of an Unstable Intermediate: The removal of the phosphate group generates a highly unstable intermediate.
-
Decomposition and Light Emission: This unstable intermediate rapidly decomposes, forming an electronically excited acridone. As the excited acridone decays to its ground state, it releases energy in the form of light.[][3] The emitted light, typically in the blue-green spectrum (~430-470 nm), can be measured using a luminometer.[]
This enzyme-triggered reaction results in a sustained "glow" of light, which can last for hours, allowing for flexible and robust detection in a variety of applications.[1]
Quantitative Performance Data
Acridan-based substrates offer significant advantages in terms of sensitivity and signal-to-noise ratios compared to other detection methods. The following tables summarize key performance indicators of various acridan-based substrates.
| Substrate Type | Detection Limit | Signal Characteristics | Key Advantages | Applications |
| Adamantyl 1,2-dioxetane phenyl phosphate (AMPPD) | 33 ng/L for alpha-fetoprotein (AFP) assay[4] | Emits light at 477 nm[4] | High sensitivity | Immunoassays[4] |
| DuoLuX | < 1 pg of nucleic acid[5] | Prolonged light emission[5] | High sensitivity for both AP and peroxidase detection[5] | Western, Southern, Northern, dot blots, and ELISA[5] |
| Lumi-Phos PRO | Not specified | Rapid signal generation | 3- to 6-fold increase in signal-to-noise performance compared to Lumi-Phos 530; >50% reduction in interference from endogenous ALP[6] | Immunoassays[6] |
Experimental Protocols
The following are detailed methodologies for common assays employing acridan-based chemiluminescent substrates for alkaline phosphatase detection.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the key steps for a sandwich ELISA using an acridan-based substrate.
Materials:
-
Coating Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Capture Antibody
-
Antigen Standard and Samples
-
Detection Antibody (biotinylated)
-
Streptavidin-Alkaline Phosphatase (Strep-AP) Conjugate
-
Acridan-based Chemiluminescent Substrate for AP
-
96-well microplate
-
Luminometer
Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with Wash Buffer.[1]
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[1]
-
Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.[1]
-
Sample/Standard Incubation: Add 100 µL of appropriately diluted standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Discard the sample/standard solutions and wash the plate four times with Wash Buffer.[1]
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the detection antibody solution and wash the plate four times with Wash Buffer.
-
Strep-AP Incubation: Add 100 µL of diluted Strep-AP conjugate to each well. Incubate for 30 minutes at room temperature.
-
Washing: Discard the Strep-AP solution and wash the plate five times with Wash Buffer.
-
Substrate Incubation: Prepare the acridan-based chemiluminescent substrate according to the manufacturer's instructions. Add 100 µL of the substrate solution to each well.
-
Signal Detection: Immediately measure the light output using a luminometer.
Western Blotting
This protocol provides a general workflow for chemiluminescent detection of proteins on a membrane.
Materials:
-
Transfer Buffer
-
Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary Antibody
-
Secondary Antibody-Alkaline Phosphatase Conjugate
-
Acridan-based Chemiluminescent Substrate for AP
-
Membrane (e.g., nitrocellulose or PVDF) with transferred proteins
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Blocking: Following protein transfer to the membrane, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Decant the primary antibody solution and wash the membrane three to five times for 5-10 minutes each with Wash Buffer.[1]
-
Secondary Antibody Incubation: Dilute the AP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washing: Decant the secondary antibody solution and wash the membrane thoroughly with Wash Buffer (e.g., three to five times for 5-10 minutes each) to remove unbound secondary antibody and minimize background.[1]
-
Substrate Incubation: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Drain excess wash buffer from the membrane and place it on a clean surface. Add the substrate solution to completely cover the membrane surface (typically 0.1 mL per cm² of membrane). Incubate for 5 minutes at room temperature.[1]
-
Signal Detection: Remove excess substrate and place the membrane in a plastic wrap or sheet protector. Expose the membrane to an imaging system to capture the chemiluminescent signal. Exposure times can vary from a few seconds to several minutes depending on the signal intensity.[1]
Visualizations
The following diagrams illustrate the key processes involved in acridan-based chemiluminescent detection.
Caption: Signaling pathway of acridan-based chemiluminescence.
References
- 1. benchchem.com [benchchem.com]
- 3. US6783948B1 - Chemiluminescent acridinium compounds and analogues thereof as substrates of hydrolytic enzymes - Google Patents [patents.google.com]
- 4. Chemiluminescent enzyme immunoassay of alpha-fetoprotein based on an adamantyl dioxetane phenyl phosphate substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemiluminescent Substrate [bioprocessonline.com]
- 6. A Better Chemiluminescent Substrate | Beckman Coulter [beckmancoulter.com]
Lumigen APS-5: A Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core spectral properties and applications of Lumigen APS-5, a widely utilized chemiluminescent substrate. Designed for professionals in research and development, this document provides detailed information on its mechanism of action, spectral characteristics, and experimental protocols, facilitating its effective integration into various bioanalytical assays.
Core Principles of this compound Chemiluminescence
This compound is an acridan-based chemiluminescent substrate designed for the sensitive detection of alkaline phosphatase (AP) conjugates.[1][2] Its unique chemical structure enables a highly efficient light-producing reaction upon enzymatic activation. The chemiluminescence process is initiated when alkaline phosphatase dephosphorylates the APS-5 molecule. This enzymatic reaction generates an unstable intermediate that rapidly decomposes, leading to the formation of an excited-state acridone. As the acridone returns to its ground state, it releases energy in the form of light, with a maximal emission wavelength of 450 nm.[2]
One of the key advantages of this compound's acridan chemistry is the rapid generation of a sustained, high-intensity light signal.[2] This allows for a shorter time to reach peak emission compared to traditional dioxetane-based substrates.[1][2] Furthermore, the light output is notably insensitive to temperature fluctuations, ensuring robust and reproducible results across a range of experimental conditions.[2]
Spectral and Physicochemical Properties
A comprehensive understanding of the spectral and physical characteristics of this compound is essential for optimizing its use in experimental settings. The following table summarizes the key quantitative data available for this substrate.
| Property | Value | Reference |
| Chemiluminescence Emission Maximum (λmax) | 450 nm | [2] |
| Molecular Formula | C₂₁H₁₅ClNNa₂O₄PS | [3] |
| Molecular Weight | 489.82 g/mol | [3] |
| Solubility in Water | 5.83 mg/mL (11.90 mM) with ultrasonic warming to 60°C | [3] |
| Storage (Powder) | -20°C (3 years); 4°C (2 years) | [4] |
| Storage (In solvent) | -80°C (6 months); -20°C (1 month), sealed from moisture | [3][5][6] |
Signaling Pathway and Reaction Mechanism
The chemiluminescent reaction of this compound is a direct result of the enzymatic activity of alkaline phosphatase. The signaling pathway can be visualized as a single-step enzymatic activation leading to a multi-step chemical reaction culminating in light emission.
Experimental Protocols
The following sections provide detailed methodologies for key applications of this compound.
Chemiluminescent Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a standard sandwich ELISA procedure using an alkaline phosphatase-conjugated detection antibody and this compound for signal generation.
Materials:
-
High-binding 96-well microplate
-
Capture Antibody
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Antigen Standard and Samples
-
Alkaline Phosphatase (AP)-conjugated Detection Antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
This compound Substrate Solution
-
Luminometer
Procedure:
-
Coating: Dilute the capture antibody to its optimal concentration in a suitable coating buffer. Add 100 µL of the diluted antibody to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Sample/Standard Incubation: Add 100 µL of appropriately diluted antigen standards and samples to the respective wells. Incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Repeat the washing step as described in step 2.
-
Detection Antibody Incubation: Add 100 µL of the AP-conjugated detection antibody, diluted to its optimal concentration in Blocking Buffer, to each well. Incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Wash the plate four times with Wash Buffer.
-
Substrate Incubation: Bring the this compound substrate solution to room temperature. Add 100 µL of the substrate solution to each well. The light-output peak intensity is reached within seconds.[2]
-
Measurement: Immediately measure the chemiluminescence using a luminometer.
In Situ Hybridization (ISH)
This protocol provides a general framework for the detection of nucleic acid sequences in fixed tissues or cells using a probe labeled with a hapten (e.g., DIG or Biotin) and subsequent detection with an anti-hapten antibody conjugated to alkaline phosphatase.
Materials:
-
Tissue sections on slides
-
Deparaffinization and rehydration reagents (if using paraffin-embedded tissue)
-
Proteinase K
-
Hybridization Buffer
-
Hapten-labeled nucleic acid probe
-
Stringent wash buffers (e.g., SSC)
-
Blocking solution
-
Anti-hapten antibody-AP conjugate
-
Wash buffer (e.g., MABT)
-
This compound Substrate Solution
-
Imaging system capable of detecting chemiluminescence
Procedure:
-
Sample Preparation: Deparaffinize and rehydrate tissue sections if necessary. Perform any required antigen retrieval steps.
-
Permeabilization: Treat the sections with Proteinase K to facilitate probe entry.
-
Hybridization: Apply the hapten-labeled probe in hybridization buffer to the sections. Cover with a coverslip and incubate overnight at the appropriate hybridization temperature.
-
Stringent Washes: Remove the coverslips and perform a series of stringent washes to remove unbound and non-specifically bound probe.
-
Blocking: Incubate the sections in a blocking solution for at least 1 hour to prevent non-specific antibody binding.[7]
-
Antibody Incubation: Dilute the anti-hapten antibody-AP conjugate in the blocking solution. Apply to the sections and incubate, for example, overnight at 4°C.[7]
-
Washing: Wash the sections extensively with a suitable wash buffer (e.g., MABT) to remove unbound antibody conjugate.[7]
-
Substrate Incubation: Apply this compound substrate solution to the sections.
-
Detection: Immediately image the chemiluminescent signal using an appropriate imaging system.
References
Understanding the Signal Kinetics of Lumigen APS-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and performance characteristics of Lumigen APS-5, a proprietary acridan-based chemiluminescent substrate designed for the sensitive detection of alkaline phosphatase (AP) conjugated molecules. This document provides a detailed overview of its mechanism of action, signal kinetics, and practical guidance on its implementation in experimental workflows.
Introduction to this compound
This compound is a chemiluminescent substrate that, upon enzymatic reaction with alkaline phosphatase, produces a sustained, high-intensity light emission.[1][2] Its unique acridan chemistry sets it apart from traditional dioxetane-based substrates, offering distinct advantages in assay performance, particularly in enzyme-linked immunosorbent assays (ELISAs).[1][3] Key reported features include rapid signal generation, temperature insensitivity, and high sensitivity, enabling the detection of analytes in the low picogram to femtogram range.[1][2]
Mechanism of Action
The chemiluminescence of this compound is initiated by the enzymatic activity of alkaline phosphatase. The process can be summarized in the following steps:
-
Enzymatic Cleavage: Alkaline phosphatase catalyzes the removal of a phosphate group from the acridan substrate molecule.
-
Intermediate Formation: This dephosphorylation event renders the molecule unstable, leading to the formation of a short-lived dioxetanone intermediate.
-
Light Emission: The dioxetanone intermediate immediately decomposes, releasing energy in the form of light. The emitted light has a maximal intensity at a wavelength of 450 nm.[1][2]
This direct and rapid decomposition pathway is responsible for the fast signal generation characteristic of this compound.
Figure 1: Simplified reaction pathway of this compound chemiluminescence.
Signal Kinetics and Performance Characteristics
While specific quantitative data from head-to-head comparisons are not extensively available in the public domain, the performance of this compound can be characterized by several key kinetic features that differentiate it from other common substrates.
Rapid Time to Peak Signal
A primary advantage of this compound is its rapid signal generation. The light-output peak intensity is reportedly reached within seconds of substrate addition.[1][2] This is in contrast to many dioxetane-based substrates, such as Lumi-Phos 530, which may require incubation times of 5 to 60 minutes to reach maximum light emission.[4][5][6] This "glow" type emission allows for a more immediate and flexible reading window.
Signal Duration
This compound is described as producing a "sustained" luminescence, which implies that while the peak is reached quickly, the signal does not immediately decay.[1][2] This sustained nature provides a practical advantage by making the timing of plate reading less critical.
Temperature Insensitivity
The analytical results obtained with this compound are reported to be insensitive to temperature fluctuations between 22°C and 35°C.[1][2] This robustness reduces the need for precise temperature control during the assay, a factor that can be critical for the reproducibility of results with some other chemiluminescent substrates.
Sensitivity and Linearity
This compound is designed for high-sensitivity applications, with a detection limit for alkaline phosphatase reported to be as low as 3 x 10-21 moles.[7] Assays using this substrate are stated to have a linear response over at least four orders of magnitude of enzyme concentration.[7]
Comparative Performance
The following table summarizes the qualitative comparison of this compound with the dioxetane-based substrate, Lumi-Phos 530, based on information from technical literature.
| Feature | This compound (Acridan-based) | Lumi-Phos 530 (Dioxetane-based) |
| Time to Peak Signal | Rapid (within seconds)[1][2] | Slower (requires minutes of incubation)[5][6] |
| Signal Type | Glow[1] | Glow[4] |
| Temperature Sensitivity | Insensitive in the 22-35°C range[1][2] | Can be temperature-dependent[4] |
| Turnaround Time | Shorter[1] | Longer[5][6] |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in common applications.
General Measurement of Alkaline Phosphatase Activity
This protocol provides a basic framework for assessing AP activity in a sample.
Materials:
-
This compound substrate solution
-
Test samples containing alkaline phosphatase
-
96-well opaque white microplates
-
Luminometer
-
Vortex mixer
-
Water bath (optional, for heat inactivation of non-bacterial AP)
Procedure:
-
Equilibrate this compound and samples to room temperature.[7]
-
In a 96-well microplate, add 10 µL of your sample or standard.[7]
-
For a control, use 10 µL of distilled water or an appropriate assay buffer.[8]
-
Mix the contents of the wells, for example, by vortexing for 10 seconds at the highest setting.[8]
-
Optional Heat Inactivation: If necessary to inactivate non-bacterial alkaline phosphatase, heat the mixed samples at 75°C for 1 minute in a water bath before transferring to the microplate.[8]
-
Incubate at room temperature for 5 minutes before measurement.[7]
-
Measure the chemiluminescent signal using a luminometer.
Detailed Protocol for a Chemiluminescent Sandwich ELISA
This protocol outlines the key steps for performing a sandwich ELISA with chemiluminescent detection using an alkaline phosphatase conjugate and a substrate like this compound.
Figure 2: General workflow for a sandwich ELISA using chemiluminescent detection.
Materials:
-
High-binding 96-well opaque white microplates
-
Capture Antibody
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS or TBS with 1% BSA)
-
Antigen standards and samples
-
Alkaline Phosphatase (AP) conjugated Detection Antibody
-
This compound Substrate
-
Luminometer
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to its optimal concentration in Coating Buffer.
-
Add 50-100 µL of the diluted capture antibody to each well of the microplate.
-
Incubate for 2 hours at 37°C or overnight at 4°C.
-
Discard the coating solution and wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Discard the blocking solution and wash the plate three times with Wash Buffer.
-
-
Sample/Antigen Incubation:
-
Add 100 µL of diluted antigen standards and samples to the appropriate wells.
-
Incubate for at least 1 hour at room temperature with shaking.
-
Discard the antigen solutions and wash the plate four times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Dilute the AP-conjugated detection antibody in Blocking Buffer to its optimal concentration.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for at least 1 hour at room temperature with shaking.
-
Discard the detection antibody solution and wash the plate four times with Wash Buffer, followed by two washes with an assay buffer (if different from the wash buffer).[9]
-
-
Signal Generation and Detection:
Note on Buffers: When working with alkaline phosphatase, it is crucial to avoid phosphate-based buffers in the final steps of the assay, as phosphate is an inhibitor of the enzyme.[10] Tris-based buffers are a suitable alternative.
Conclusion
This compound offers a high-performance solution for chemiluminescent detection in immunoassays and other applications utilizing alkaline phosphatase conjugates. Its acridan-based chemistry provides key advantages, including rapid signal generation, sustained light output, and a lack of temperature sensitivity, which can contribute to improved assay throughput and robustness. While detailed, publicly available quantitative kinetic data is limited, the qualitative characteristics and foundational protocols presented in this guide provide a strong basis for the successful implementation and optimization of this compound in a research or drug development setting.
References
- 1. This compound – Bioquote [bioquote.com]
- 2. bj-life-science.com [bj-life-science.com]
- 3. ±±¾©À´¸£Èü˼¿Æ¼¼ÓÐÏÞ¹«Ë¾ [bj-life-science.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. WO2018006059A1 - Chemiluminescent substrates - Google Patents [patents.google.com]
- 6. media.beckmancoulter.com [media.beckmancoulter.com]
- 7. promega.com [promega.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Lumigen APS-5 Substrate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for the chemiluminescent substrate, Lumigen APS-5. The information contained herein is essential for ensuring the consistent performance and reliability of assays utilizing this reagent. This guide summarizes available data on storage and stability, outlines detailed experimental protocols for in-house stability assessment, and provides visual representations of key chemical and experimental pathways.
Core Principles of this compound Stability
This compound is an acridan-based chemiluminescent substrate for the detection of alkaline phosphatase (ALP). The stability of this substrate is critical for generating reproducible and accurate results in sensitive immunoassays.[1] Degradation of the substrate can lead to a decrease in signal intensity and an increase in background, thereby compromising assay performance. The stability of this compound is influenced by several factors, including storage temperature, solvent, pH, and exposure to light.
Recommended Storage Conditions
Proper storage is paramount to maintaining the integrity of this compound. The following tables summarize the manufacturer's recommended storage conditions for both the solid (powder) form and for solutions of the substrate. Adherence to these guidelines is crucial for maximizing the shelf-life of the product.
Table 1: Storage Conditions for Solid this compound
| Storage Temperature | Shelf Life | Notes |
| -20°C | Up to 3 years | Sealed from moisture.[2] |
| 4°C | Up to 2 years | Sealed from moisture.[2] |
Table 2: Storage Conditions for this compound in Solution
| Storage Temperature | Shelf Life | Solvent | Notes |
| -80°C | 6 months | Appropriate organic solvent (e.g., DMSO, DMF) or water[3][4][5] | Aliquot to avoid repeated freeze-thaw cycles.[5][6] Sealed from moisture.[3][4][5] |
| -20°C | 1 month | Appropriate organic solvent (e.g., DMSO, DMF) or water[3][4][5] | Aliquot to avoid repeated freeze-thaw cycles.[5][6] Sealed from moisture.[3][4][5] |
Quantitative Stability Data
While comprehensive quantitative stability data for this compound under a wide range of conditions is not extensively published, data from related acridan-based chemiluminescent substrates provide valuable insights into expected stability. The following table presents a summary of available data, which can be used as a general guideline for experimental design.
Table 3: Indicative Stability of Acridan-Based Chemiluminescent Substrates in Solution
| Storage Condition | pH | Duration | Retained Activity | Compound Class |
| 4°C | Not Specified | 300-400 days | > 90% | Acridan substrate formulation[7] |
| Not Specified | 6.0 and 7.4 | Long-term | Improved stability | Modified acridinium ester[8][9] |
Experimental Protocols for Stability Assessment
To ensure the ongoing performance of this compound within a specific assay, it is recommended to perform in-house stability studies. The following protocols provide a framework for conducting such assessments.
Real-Time Stability Testing Protocol
This protocol is designed to assess the long-term stability of this compound under recommended storage conditions.
Objective: To determine the degradation rate of this compound under normal storage conditions over an extended period.
Materials:
-
This compound (lot number to be recorded)
-
Alkaline phosphatase (activity to be standardized)
-
Assay buffer (e.g., 0.1 M Tris, pH 9.5)
-
96-well white opaque microplates
-
Luminometer
-
Calibrated pipettes
-
Sterile, nuclease-free microtubes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.
-
Aliquoting: Aliquot the stock solution into multiple microtubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at the recommended temperatures (-20°C and/or -80°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 9, and 12 months).
-
Assay at Time Zero (T=0):
-
Thaw one aliquot of the this compound stock solution.
-
Prepare a working solution of the substrate in the assay buffer.
-
In a 96-well plate, add a standardized amount of alkaline phosphatase to multiple wells.
-
Add the this compound working solution to initiate the chemiluminescent reaction.
-
Immediately measure the light output (Relative Light Units - RLU) using a luminometer.
-
Record the average RLU as the baseline activity.
-
-
Assay at Subsequent Time Points:
-
At each designated time point, thaw a new aliquot of the stored this compound.
-
Repeat the assay procedure as described in step 5.
-
-
Data Analysis:
-
Calculate the percentage of retained activity at each time point relative to the T=0 measurement: % Retained Activity = (RLU at Time X / RLU at Time 0) * 100
-
Plot the percentage of retained activity against time to visualize the degradation profile.
-
Accelerated Stability Testing Protocol
This protocol is designed to predict the long-term stability of this compound by subjecting it to stress conditions.
Objective: To rapidly assess the stability of this compound under elevated temperatures.
Materials:
-
Same as for Real-Time Stability Testing.
-
Incubators set to elevated temperatures (e.g., 25°C, 37°C, and 50°C).
Procedure:
-
Preparation and Aliquoting: Prepare and aliquot the this compound stock solution as described in the real-time stability protocol.
-
Storage: Store the aliquots at the designated elevated temperatures.
-
Time Points: Designate shorter time points for analysis (e.g., 0, 1, 2, 4, and 8 weeks).
-
Assay Procedure: At each time point, remove an aliquot from each temperature condition and perform the chemiluminescent assay as described in the real-time stability protocol.
-
Data Analysis:
-
Calculate the percentage of retained activity at each time point for each temperature.
-
Plot the data to observe the degradation rate at different temperatures.
-
The Arrhenius equation can be used to model the relationship between the degradation rate and temperature to predict long-term stability at the recommended storage temperature.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the chemiluminescent reaction, the experimental workflow for stability testing, and the logical relationship between storage conditions and substrate performance.
References
- 1. This compound – Bioquote [bioquote.com]
- 2. abmole.com [abmole.com]
- 3. 213437.fs1.hubspotusercontent-na1.net [213437.fs1.hubspotusercontent-na1.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. scribd.com [scribd.com]
- 8. Effect of branching in remote substituents on light emission and stability of chemiluminescent acridinium esters [agris.fao.org]
- 9. Effect of branching in remote substituents on light emission and stability of chemiluminescent acridinium esters | Semantic Scholar [semanticscholar.org]
Lumigen APS-5: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive safety and handling information for Lumigen APS-5, a chemiluminescent substrate for alkaline phosphatase (AP). The following sections detail the chemical hazards, proper handling procedures, personal protective equipment, and emergency protocols. Furthermore, this guide outlines the mechanism of action and provides a detailed experimental protocol for its use in an Enzyme-Linked Immunosorbent Assay (ELISA).
Safety and Hazard Information
This compound requires careful handling due to its potential health hazards. The following table summarizes the key safety information derived from the Safety Data Sheet (SDS).
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Skin Sensitization | Category 1, 1A, 1B | H317: May cause an allergic skin reaction. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |
| Reproductive Toxicity | Category 1A, 1B | H360: May damage fertility or the unborn child. |
Personal Protective Equipment (PPE) and Handling
Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.
2.1 Handling Precautions
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[1]
-
Prevent contact with skin and eyes.[1]
-
Use only in well-ventilated areas or outdoors.[1]
-
Wash hands thoroughly after handling.[1]
-
Contaminated work clothing should not be allowed out of the workplace.[1]
2.2 Recommended Personal Protective Equipment A comprehensive GHS-compliant PPE workflow is essential when working with this compound.
Caption: Recommended PPE for handling this compound.
Storage and Disposal
Proper storage and disposal are critical to maintain the integrity of this compound and to ensure environmental safety.
| Condition | Recommendation |
| Storage Temperature | Recommended storage at -20°C.[1] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area.[1] Protect from direct sunlight and sources of ignition.[1] For stock solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2][3] |
| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations.[1] |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid measures are essential.
| Exposure Route | First Aid Measures |
| If on Skin | Wash with plenty of soap and water.[1] Take off contaminated clothing and wash it before reuse.[1] |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Promptly call a physician.[1] |
| Accidental Release | Use full personal protective equipment.[1] Avoid breathing vapors, mist, dust, or gas.[1] Ensure adequate ventilation.[1] Evacuate personnel to safe areas.[1] Prevent further leakage or spillage.[1] Keep the product away from drains or water courses.[1] Absorb solutions with liquid-binding material (e.g., diatomite, universal binders).[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1] |
Mechanism of Action and Experimental Protocols
This compound is a chemiluminescent substrate for alkaline phosphatase. The light-generating reaction is initiated by the enzymatic dephosphorylation of the acridan substrate.
5.1 Chemiluminescent Signaling Pathway The following diagram illustrates the proposed mechanism for the generation of chemiluminescence by this compound in the presence of alkaline phosphatase.
Caption: Chemiluminescent reaction of this compound.
5.2 Detailed Protocol for Chemiluminescent ELISA This protocol provides a general framework for a sandwich ELISA using an alkaline phosphatase conjugate and this compound for detection. Optimization of concentrations, incubation times, and temperatures may be required for specific applications.
Materials:
-
High-binding 96-well opaque microplate
-
Capture antibody
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Antigen standard and samples
-
Detection antibody conjugated to alkaline phosphatase
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
This compound substrate solution
-
Luminometer
Experimental Workflow:
Caption: Step-by-step workflow for a chemiluminescent ELISA.
Procedure:
-
Coating:
-
Dilute the capture antibody to the optimal concentration in a suitable coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well opaque microplate.
-
Incubate overnight at 4°C or for 1-2 hours at 37°C.
-
Wash the plate 3 times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
Wash the plate 3 times with wash buffer.
-
-
Sample/Standard Incubation:
-
Prepare serial dilutions of the antigen standard.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
Wash the plate 3-5 times with wash buffer.
-
-
Detection Antibody Incubation:
-
Dilute the alkaline phosphatase-conjugated detection antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
-
Substrate Reaction and Measurement:
-
Prepare the this compound working solution according to the manufacturer's instructions. Protect from light.
-
Add 100 µL of the this compound solution to each well.
-
Immediately measure the chemiluminescent signal using a luminometer. The light output reaches its maximum within seconds.[4]
-
Chemical and Physical Properties
| Property | Value |
| CAS Number | 193884-53-6[1][3] |
| Molecular Formula | C₂₁H₁₇ClNNa₂O₄PS[3] |
| Molecular Weight | 491.84 g/mol [3] |
| Appearance | Crystalline solid |
| Solubility | Soluble in water |
| Light Emission Maximum | ~450 nm[4] |
This document is intended for informational purposes for trained laboratory personnel. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before handling this compound.
References
An In-Depth Technical Guide to Chemiluminescence Assays Using Lumigen APS-5
For researchers, scientists, and drug development professionals, the quest for sensitive, rapid, and reliable quantification of biological molecules is perpetual. Chemiluminescence immunoassays have emerged as a powerful tool in this endeavor, offering significant advantages over traditional colorimetric or fluorescent methods. At the core of these assays is the substrate that fuels the light-emitting reaction. This guide provides a detailed exploration of Lumigen APS-5, a proprietary acridan-based chemiluminescent substrate for the detection of alkaline phosphatase (ALP) conjugates.
Introduction to this compound
This compound is a high-performance chemiluminescent substrate designed for use in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays employing an alkaline phosphatase (ALP) label.[1][2][3] Unlike traditional dioxetane-based substrates, this compound is built upon a unique acridan chemistry. This formulation provides several distinct advantages, including faster signal generation, sustained light output, and reduced sensitivity to temperature fluctuations, making it a robust choice for high-throughput screening and sensitive diagnostic applications.[1][4]
The substrate is specifically engineered to react with ALP, a commonly used enzyme conjugate in immunoassays due to its high turnover rate and stability. The subsequent reaction produces a strong, sustained light signal with a maximum emission wavelength of 450 nm, which can be readily quantified using a standard luminometer.[1]
Mechanism of Action: The Acridan Reaction
The chemiluminescent signal generated by this compound is the result of a multi-step chemical reaction initiated by alkaline phosphatase. The process is both rapid and efficient, leading to the high sensitivity associated with this substrate.
The core mechanism can be summarized as follows:
-
Enzymatic Dephosphorylation : Alkaline phosphatase catalyzes the removal of a phosphate group from the this compound molecule.
-
Intermediate Formation : This dephosphorylation event renders the acridan molecule unstable.
-
Decomposition and Light Emission : The unstable intermediate rapidly decomposes, releasing energy in the form of photons (light).
This highly efficient, enzyme-triggered reaction ensures that light is only produced in the presence of the ALP enzyme, providing a high signal-to-noise ratio.
Caption: Mechanism of this compound chemiluminescence.
Core Performance Characteristics
This compound is distinguished by several key performance metrics that contribute to its utility in sensitive and high-throughput assays. Its acridan-based chemistry offers superior performance compared to older dioxetane-based substrates like Lumi-Phos 530.[1][2]
| Feature | Description | Advantage for Researchers |
| Sensitivity | Enables detection of analytes in the low picogram to femtogram range.[1][4] | Crucial for quantifying low-abundance biomarkers and achieving low limits of detection. |
| Signal Kinetics | Light output reaches a sustained maximum within seconds of substrate addition.[1][4] | Reduces assay incubation times, enabling higher throughput and faster results. |
| Signal Duration | The chemiluminescent signal is sustained, allowing for a flexible measurement window.[4] | Timing of plate reading is less critical, improving workflow flexibility and consistency. |
| Temperature Insensitivity | Analytical results are not significantly affected by temperature fluctuations between 22°C and 35°C.[4] | Eliminates the need for precise temperature control, simplifying assay setup and improving reproducibility. |
| Dynamic Range | Provides a wide linear range for the detection of alkaline phosphatase. | Allows for accurate quantification of analytes over a broad range of concentrations. |
Experimental Protocols
The following protocols provide a detailed methodology for a standard chemiluminescent ELISA and a direct alkaline phosphatase activity assay using this compound. These should be considered as guidelines and may require optimization for specific applications.
General Chemiluminescent ELISA Workflow
This protocol outlines the key steps for a typical indirect ELISA where the target antigen is detected using a primary antibody and an ALP-conjugated secondary antibody.
Caption: Standard workflow for an indirect ELISA using this compound.
Methodology:
-
Antigen Coating : Coat a 96-well microplate with the target antigen diluted in an appropriate coating buffer. Incubate overnight at 4°C.
-
Washing : Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking : Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation : Wash the plate 3 times. Add the primary antibody diluted in blocking buffer. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation : Wash the plate 3 times. Add the ALP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Substrate Addition : Wash the plate 5 times to ensure removal of all unbound enzyme conjugate. Add 100 µL of this compound substrate to each well.
-
Signal Measurement : Immediately, or after a brief incubation (e.g., 5 minutes) at room temperature, measure the chemiluminescent signal using a microplate luminometer.
Measurement of Alkaline Phosphatase Activity
This protocol provides a guideline for the direct measurement of bacterial ALP activity in a sample.[5][6]
Methodology:
-
Sample Preparation : Prepare testing samples (e.g., 10 mg of a solid sample or 10 µL of a liquid sample). For the negative control, use 10 µL of distilled water.
-
Substrate Addition : Add 100 µL of this compound to each sample and vortex for 10 seconds at the highest setting.
-
Heat Inactivation (Optional) : To specifically measure bacterial ALP, heat-treat the mixed samples at 75°C for 1 minute in a water bath to inactivate any non-bacterial ALP present.
-
Measurement : Transfer the samples to a 96-well white opaque plate. Immediately measure the chemiluminescent activity using a luminometer.
Data Interpretation and Advantages
The high sensitivity and rapid kinetics of this compound translate directly into tangible benefits for the researcher, leading to more efficient and reliable data generation.
Caption: Relationship between APS-5 features and research benefits.
Conclusion
This compound represents a significant advancement in chemiluminescent substrate technology. Its unique acridan-based formulation delivers a combination of speed, sensitivity, and stability that is highly advantageous for a wide range of applications, from basic research to clinical diagnostics and drug development. By providing a robust and reliable signal, this compound empowers scientists to quantify analytes with greater precision and efficiency, accelerating the pace of discovery.
References
- 1. This compound – Bioquote [bioquote.com]
- 2. ±±¾©À´¸£Èü˼¿Æ¼¼ÓÐÏÞ¹«Ë¾ [bj-life-science.com]
- 3. Overview on the Development of Alkaline-Phosphatase-Linked Optical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ±±¾©À´¸£Èü˼¿Æ¼¼ÓÐÏÞ¹«Ë¾ [bj-life-science.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Lumigen APS-5: A Technical Guide to Detecting Low-Abundance Proteins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Lumigen APS-5, a high-sensitivity chemiluminescent substrate, for the detection of low-abundance proteins. This compound is an acridan-based substrate for alkaline phosphatase (ALP) that offers significant advantages in immunoassays such as Western blotting and ELISA, particularly when the target protein is present in minute quantities. This document provides a comprehensive overview of the substrate's core principles, comparative performance data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Introduction to this compound
This compound is a novel chemiluminescent substrate that, upon enzymatic reaction with alkaline phosphatase, produces a strong and sustained light emission. Its unique acridan chemistry leads to rapid signal generation, reaching peak intensity within seconds.[1][2] This characteristic, coupled with its high sensitivity, makes it an ideal choice for the detection of low-picogram to femtogram quantities of proteins.[2] Furthermore, the light output from the this compound reaction is temperature-insensitive, ensuring consistent and reproducible results across a range of experimental conditions.[2]
Core Principles and Mechanism of Action
The chemiluminescent reaction of this compound is initiated by the enzymatic activity of alkaline phosphatase. The process can be summarized in the following key steps:
-
Enzymatic Cleavage: Alkaline phosphatase catalyzes the hydrolysis of the phosphate group from the this compound molecule.
-
Intermediate Formation: This dephosphorylation event generates an unstable anionic intermediate.
-
Decomposition and Light Emission: The intermediate rapidly decomposes, leading to the formation of an electronically excited acridone product. As this excited molecule decays to its ground state, it releases energy in the form of light, which can be measured using a luminometer or captured on X-ray film or a CCD camera. The emitted light has a maximum wavelength of 450 nm.[2]
This efficient conversion of chemical energy into light energy is the basis for the high sensitivity of assays employing this compound.
References
Methodological & Application
Application Notes and Protocols for Lumigen APS-5 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumigen APS-5 is a novel acridan-based chemiluminescent substrate designed for the highly sensitive detection of alkaline phosphatase (AP) conjugates in Western blot analysis.[1][2] Its unique chemical properties provide for a rapid generation of a sustained, high-intensity luminescent signal, enabling the detection of low-abundance proteins.[1] Unlike traditional 1,2-dioxetane-based substrates, this compound offers a more rapid light emission peak, occurring within seconds of substrate application, with a maximal emission at 450 nm.[1] This allows for reduced assay times and increased throughput without compromising sensitivity, which ranges from low picogram to femtogram levels.[1]
Principle of Detection
The detection chemistry of this compound is centered around the enzymatic activity of alkaline phosphatase. In the presence of AP, the substrate is dephosphorylated, triggering a chemical reaction that results in the formation of an excited-state acridone. As this molecule decays to its ground state, it emits a strong and sustained light signal. This chemiluminescence is directly proportional to the amount of AP-conjugated antibody bound to the target protein on the Western blot membrane, allowing for accurate quantification.
Data Presentation
While direct side-by-side quantitative comparisons in the scientific literature are limited, the performance characteristics of this compound can be summarized based on available data.
| Feature | This compound (Acridan-based) | Traditional AP Substrates (e.g., Dioxetane-based) |
| Enzyme | Alkaline Phosphatase (AP) | Alkaline Phosphatase (AP) |
| Sensitivity | Low picogram to femtogram detection[1] | Picogram to femtogram detection is achievable. |
| Signal Kinetics | Rapid peak intensity within seconds[1] | Signal develops gradually, reaching a plateau around 60 minutes. |
| Signal Duration | Sustained luminescence[1] | The signal is very stable and can persist for up to several days. |
| Wavelength of Max. Emission | 450 nm[1] | Varies by specific substrate |
| Temperature Sensitivity | Analytical results are insensitive to temperatures from 22°C - 35°C[1] | Performance can be temperature-dependent |
Experimental Protocols
A. Reagents and Materials
-
This compound Substrate Solution
-
Membrane (Nitrocellulose or PVDF) with transferred proteins
-
Tris-Buffered Saline (TBS): 20 mM Tris, 150 mM NaCl, pH 7.6
-
Wash Buffer (TBST): TBS with 0.1% Tween-20
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST. Note: Phosphate-based buffers (PBS) should be avoided as phosphate inhibits alkaline phosphatase.[3]
-
Primary Antibody (specific to the target protein)
-
Alkaline Phosphatase (AP)-conjugated Secondary Antibody (specific to the primary antibody species)
-
Deionized water
-
Imaging system (CCD camera-based imager or X-ray film)
B. Detailed Western Blot Protocol
-
Blocking: Following protein transfer to the membrane, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in fresh Blocking Buffer. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Decant the primary antibody solution. Wash the membrane three times for 5-10 minutes each with an ample volume of Wash Buffer (TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the AP-conjugated secondary antibody in Blocking Buffer. A starting dilution of 1:2000 is recommended, but the optimal dilution should be empirically determined.[3] Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washing: Decant the secondary antibody solution. Wash the membrane thoroughly with Wash Buffer (e.g., three to five times for 5-10 minutes each) to remove any unbound secondary antibody and minimize background signal.
-
Substrate Incubation: Prepare the this compound working solution according to the manufacturer's instructions. Drain the excess wash buffer from the membrane and place it on a clean, flat surface. Add the substrate solution to completely cover the membrane surface (a typical volume is 0.1 mL per cm² of the membrane). Incubate for 5 minutes at room temperature.
-
Signal Detection: Carefully remove the membrane from the substrate solution, allowing any excess liquid to drain. Place the membrane in a plastic sheet protector or wrap it in clear plastic wrap to prevent it from drying out. Immediately expose the membrane to an imaging system, such as a CCD camera or X-ray film, to capture the chemiluminescent signal. Exposure times can vary from a few seconds to several minutes depending on the signal intensity.
Visualizations
Signaling Pathway of this compound Detection
References
Application Notes and Protocols for High-Throughput Screening Assays with Lumigen APS-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and performance data for high-throughput screening (HTS) assays utilizing the chemiluminescent substrate, Lumigen APS-5. This substrate is designed for the sensitive detection of secreted alkaline phosphatase (SEAP) in a variety of HTS applications, including reporter gene assays for studying signal transduction pathways.
Introduction to this compound
This compound is a proprietary acridan-based chemiluminescent substrate for the detection of alkaline phosphatase (AP) activity. Its unique chemistry offers several advantages for HTS, including temperature-insensitive light output and a rapid time to reach peak signal intensity. Upon enzymatic dephosphorylation by alkaline phosphatase, this compound generates a sustained high-intensity luminescence, making it an ideal choice for sensitive and robust HTS assays. The light emission is maximal at a wavelength of 450 nm.
Key Applications in High-Throughput Screening
This compound is particularly well-suited for HTS applications that employ secreted alkaline phosphatase (SEAP) as a reporter enzyme. The use of a secreted reporter allows for the analysis of gene expression without the need for cell lysis, enabling kinetic studies and multiplexing with other cell-based assays.
Common HTS applications include:
-
Reporter Gene Assays: Monitoring the activity of specific promoters and signaling pathways.
-
GPCR Signaling Pathway Analysis: Screening for agonists and antagonists of G-protein coupled receptors.
-
NF-κB Signaling Pathway Analysis: Identifying modulators of the NF-κB inflammatory pathway.
-
High-Throughput ELISA: Sensitive quantification of analytes in a high-throughput format.
Performance Characteristics
Chemiluminescent assays using acridan-based substrates like this compound consistently demonstrate high sensitivity and a wide dynamic range, crucial for the reliable identification of hits in HTS campaigns. The performance of these assays is often evaluated using metrics such as the Z'-factor and the Signal-to-Background (S/B) ratio. An ideal HTS assay has a Z'-factor between 0.5 and 1.0.
| Parameter | Representative Value | Description |
| Z'-Factor | ≥ 0.7 | Indicates excellent assay quality with a large separation between positive and negative controls, suitable for HTS. |
| Signal-to-Background (S/B) Ratio | > 100 | Demonstrates a robust signal window, allowing for clear discrimination of active compounds. |
| Signal-to-Noise (S/N) Ratio | 3 to 6-fold increase over older substrates | Enhanced sensitivity and reliability of hit identification.[1] |
| Time to Peak Signal | Seconds to minutes | Rapid signal generation enables faster plate reading times and higher throughput. |
| Signal Duration | Glow-type luminescence | Sustained signal allows for batch processing of plates without significant signal decay. |
Experimental Protocols
High-Throughput Screening of GPCR Agonists using a CRE-SEAP Reporter Gene Assay
This protocol describes a method for screening a compound library for agonists of a G-protein coupled receptor (GPCR) that signals through the cAMP pathway. Activation of the GPCR leads to the expression of a SEAP reporter gene under the control of a cAMP response element (CRE).
Materials:
-
HEK293 cells stably co-transfected with the GPCR of interest and a CRE-SEAP reporter plasmid.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Compound library dissolved in DMSO.
-
Positive control (known agonist of the GPCR).
-
Negative control (vehicle, e.g., DMSO).
-
384-well white, opaque cell culture plates.
-
This compound substrate solution.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend the HEK293-CRE-SEAP cells in fresh culture medium.
-
Seed 5,000 cells in 40 µL of medium per well into a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of the compound library, positive control, and negative control in assay buffer. The final DMSO concentration should be ≤ 0.5%.
-
Add 10 µL of the diluted compounds and controls to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours.
-
-
SEAP Assay:
-
Equilibrate the this compound substrate solution and the assay plate to room temperature.
-
Transfer 10 µL of the cell culture supernatant from each well to a new 384-well white, opaque assay plate.
-
Add 10 µL of this compound solution to each well.
-
Incubate the plate at room temperature for 10-20 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate luminometer with an integration time of 0.5-1 second per well.
-
-
Data Analysis:
-
Calculate the Z'-factor and S/B ratio to assess assay quality.
-
Normalize the data to the positive and negative controls.
-
Identify hits based on a predefined activity threshold (e.g., >3 standard deviations above the mean of the negative control).
-
High-Throughput Screening of NF-κB Pathway Inhibitors
This protocol outlines a method to screen for inhibitors of the NF-κB signaling pathway using a cell line containing an NF-κB response element driving SEAP expression.
Materials:
-
HEK293 cells stably transfected with an NF-κB-SEAP reporter plasmid.
-
Cell culture medium.
-
Compound library dissolved in DMSO.
-
Inducer of the NF-κB pathway (e.g., TNF-α).
-
Positive control (known inhibitor of the NF-κB pathway).
-
Negative control (vehicle, e.g., DMSO).
-
384-well white, opaque cell culture plates.
-
This compound substrate solution.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Seed 5,000 HEK293-NF-κB-SEAP cells in 40 µL of medium per well into a 384-well plate.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Compound and Inducer Addition:
-
Pre-incubate the cells with 5 µL of diluted compounds or controls for 1 hour at 37°C.
-
Add 5 µL of the NF-κB inducer (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except the unstimulated control wells.
-
Incubate the plate for 16-24 hours at 37°C and 5% CO₂.
-
-
SEAP Assay:
-
Follow steps 3 and 4 from the GPCR agonist screening protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the stimulated and unstimulated controls.
-
Determine the IC₅₀ values for the active compounds.
-
Visualizations
Signaling Pathway Diagrams
Caption: GPCR-cAMP signaling pathway leading to SEAP reporter gene expression.
Caption: NF-κB signaling pathway leading to SEAP reporter gene expression.
Experimental Workflow Diagram
Caption: General high-throughput screening workflow using a SEAP reporter assay.
References
Lumigen APS-5 for Nucleic Acid Detection Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Lumigen APS-5, a high-performance chemiluminescent substrate for alkaline phosphatase (AP), in nucleic acid detection assays. This compound's unique acridan-based chemistry offers exceptional sensitivity, rapid signal generation, and a wide dynamic range, making it an ideal choice for various nucleic acid hybridization applications, including Southern and Northern blotting.
Principle of Detection
This compound is an acridan-based substrate that, upon enzymatic dephosphorylation by alkaline phosphatase, generates a sustained, high-intensity chemiluminescent signal. The light emission reaches its peak within seconds and remains stable, allowing for flexible and consistent detection using X-ray film or CCD imaging systems. This rapid and robust signal generation enables the detection of low picogram to femtogram quantities of nucleic acids.[1]
Signaling Pathway
The chemiluminescent reaction is initiated when an alkaline phosphatase (AP) enzyme, conjugated to a detection molecule (e.g., streptavidin or an anti-hapten antibody), encounters the this compound substrate. The AP catalyzes the removal of a phosphate group from the APS-5 molecule, triggering a chemical cascade that results in the emission of light at approximately 450 nm.[1]
Caption: Chemiluminescent signaling pathway of this compound with AP.
Quantitative Data Presentation
The following tables summarize the performance characteristics of this compound in nucleic acid detection, based on available data and comparisons with other common chemiluminescent substrates.
Table 1: Performance Characteristics of this compound
| Feature | Description | Reference |
| Sensitivity | Low picogram to femtogram detection of nucleic acids. | [1] |
| Limit of Detection (AP) | As low as 305 zeptomoles of alkaline phosphatase. | [2] |
| Signal Kinetics | Rapid peak intensity reached within seconds. | [1] |
| Signal Duration | Sustained "glow" luminescence. | |
| Wavelength of Max Emission | ~450 nm | [1] |
| Temperature Insensitivity | Analytical results are insensitive to temperatures from 22°C - 35°C. | [1] |
Table 2: Qualitative Comparison of Chemiluminescent AP Substrates
| Feature | This compound (Acridan-based) | Dioxetane-based Substrates (e.g., AMPPD, CSPD) | Reference |
| Signal Kinetics | More rapid to reach peak intensity. | Slower to reach steady-state light emission. | [1] |
| Resolution in Blotting | Sharp, defined bands with minimal diffusion due to rapid signal generation. | Image resolution can degrade over time due to substrate diffusion. | [2] |
| Background Noise | Generally low background. | Can be prone to higher background due to substrate aggregation (less so with CSPD). | |
| Sensitivity | High sensitivity, comparable to or exceeding dioxetane substrates. | High sensitivity, with CSPD generally being more sensitive than AMPPD. | [1] |
Experimental Protocols
I. Chemiluminescent Southern Blotting with Digoxigenin (DIG)-Labeled Probes
This protocol provides a framework for the detection of specific DNA sequences using a DIG-labeled probe and this compound.
Caption: Workflow for Chemiluminescent Southern Blotting.
Materials:
-
Membrane: Positively charged nylon membrane with transferred and UV-crosslinked DNA.
-
DIG-labeled DNA probe
-
Hybridization Buffer: (e.g., 5X SSC, 0.1% (w/v) N-lauroylsarcosine, 0.02% (w/v) SDS, 1% (w/v) Blocking Reagent)
-
Stringent Wash Buffer I: 2X SSC, 0.1% SDS
-
Stringent Wash Buffer II: 0.5X SSC, 0.1% SDS
-
Washing Buffer: 1X Maleic acid buffer (0.1 M maleic acid, 0.15 M NaCl, pH 7.5), 0.3% (v/v) Tween 20
-
Blocking Buffer: 1% (w/v) Blocking Reagent in 1X Maleic acid buffer
-
Antibody Solution: Anti-Digoxigenin-AP, Fab fragments (diluted 1:10,000 to 1:20,000 in Blocking Buffer)
-
Detection Buffer: 0.1 M Tris, 0.1 M NaCl, pH 9.5
-
This compound Substrate Solution
Procedure:
-
Prehybridization:
-
Place the membrane in a hybridization bottle or bag.
-
Add 20 mL of pre-warmed hybridization buffer per 100 cm² of the membrane.
-
Incubate for 1-2 hours at the appropriate hybridization temperature (e.g., 68°C) with constant agitation.
-
-
Hybridization:
-
Denature the DIG-labeled probe by boiling for 5-10 minutes and immediately chilling on ice.
-
Add the denatured probe to the prehybridization buffer.
-
Incubate overnight at the hybridization temperature with constant agitation.
-
-
Stringent Washes:
-
Remove the hybridization buffer.
-
Wash the membrane twice for 5 minutes each with Stringent Wash Buffer I at room temperature.
-
Wash the membrane twice for 15 minutes each with pre-warmed Stringent Wash Buffer II at the hybridization temperature.
-
-
Immunological Detection:
-
Rinse the membrane briefly with Washing Buffer.
-
Incubate the membrane in Blocking Buffer for 30-60 minutes at room temperature.
-
Dilute the Anti-Digoxigenin-AP conjugate in Blocking Buffer.
-
Incubate the membrane in the antibody solution for 30 minutes at room temperature.
-
Wash the membrane twice for 15 minutes each with Washing Buffer to remove unbound antibody.
-
-
Chemiluminescent Detection:
-
Equilibrate the membrane in Detection Buffer for 2-5 minutes.
-
Place the membrane on a clean, flat surface.
-
Apply the this compound substrate solution evenly to the membrane.
-
Incubate for 5 minutes at room temperature. Do not let the membrane dry out.
-
Drain the excess substrate and place the membrane in a plastic sheet protector or wrap.
-
Expose to X-ray film or a CCD camera for signal capture. Initial exposure times of 1-5 minutes are recommended and can be adjusted as needed.
-
II. Chemiluminescent Northern Blotting
The protocol for Northern blotting is analogous to the Southern blotting protocol, with the primary difference being the handling of RNA to prevent degradation. All solutions and equipment must be RNase-free. The hybridization and washing temperatures should be optimized for RNA:DNA hybrids.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| High Background | Inadequate blocking; Probe concentration too high; Insufficient washing | Increase blocking time and/or concentration of blocking reagent. Optimize probe concentration. Increase the duration and stringency of post-hybridization and post-antibody washes. |
| No or Weak Signal | Inefficient probe labeling; Insufficient amount of target nucleic acid; Inactive AP conjugate; Incorrect hybridization/washing conditions | Verify probe labeling efficiency. Increase the amount of loaded nucleic acid. Use a fresh or different batch of AP conjugate. Optimize hybridization and washing temperatures. |
| Spotty or Uneven Signal | Air bubbles trapped during incubation steps; Uneven application of substrate; Membrane dried out | Ensure all solutions cover the membrane evenly and remove any air bubbles. Apply the substrate smoothly across the entire membrane surface. Do not allow the membrane to dry at any stage. |
For further information, please refer to the manufacturer's instructions for this compound and specific nucleic acid labeling and hybridization kits.
References
Application Notes and Protocols for Alkaline Phosphatase Assay Using Lumigen APS-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the sensitive detection of alkaline phosphatase (AP) activity using the chemiluminescent substrate Lumigen APS-5. This assay is suitable for a variety of applications, including enzyme-linked immunosorbent assays (ELISAs), reporter gene assays, and other formats requiring the quantification of AP activity.
Introduction
Alkaline phosphatase is a ubiquitous enzyme that catalyzes the hydrolysis of phosphate monoesters at an alkaline pH.[1] It is a widely used reporter enzyme in various biological assays due to its high catalytic activity and stability.[2] In drug development, AP is a target for therapeutic intervention and is also utilized in prodrug strategies where it cleaves phosphate groups to release active drugs.[3][4] this compound is a proprietary, acridan-based chemiluminescent substrate for AP.[5] The enzymatic reaction yields a sustained, high-intensity light emission, allowing for the highly sensitive detection of AP. The light output reaches its peak rapidly and is insensitive to temperature fluctuations, offering significant advantages over other substrates.[5]
Principle of the Assay
The assay is based on the dephosphorylation of this compound by alkaline phosphatase. This reaction generates an unstable intermediate that rapidly decomposes, producing a sustained "glow" of light with a maximum emission at approximately 450 nm.[5] The intensity of the emitted light is directly proportional to the concentration of alkaline phosphatase in the sample.
Data Presentation
The following table presents typical data from a standard curve for alkaline phosphatase using a chemiluminescent assay. The data demonstrates the linear relationship between the concentration of alkaline phosphatase and the resulting light output, measured in Relative Light Units (RLU).
| Alkaline Phosphatase (pg/well) | Relative Light Units (RLU) |
| 1000 | 850,000 |
| 500 | 425,000 |
| 250 | 212,500 |
| 125 | 106,250 |
| 62.5 | 53,125 |
| 31.25 | 26,563 |
| 15.63 | 13,281 |
| 0 (Blank) | 1,500 |
Experimental Protocols
This protocol provides a general guideline for performing an alkaline phosphatase assay in a 96-well plate format. Optimal conditions, such as incubation times and reagent concentrations, may need to be determined empirically for specific applications.
Materials and Reagents
-
This compound Substrate Solution
-
Alkaline Phosphatase (Calf Intestinal, or other appropriate standard)
-
Assay Buffer (e.g., 0.1 M Diethanolamine, 1 mM MgCl₂, pH 9.8)
-
Wash Buffer (e.g., Tris-Buffered Saline with 0.05% Tween-20)
-
White, opaque 96-well microplates
-
Luminometer
Preparation of Reagents
-
Alkaline Phosphatase Standard Curve: Prepare a series of dilutions of a known concentration of alkaline phosphatase in Assay Buffer. A typical starting concentration is 1 µg/mL, followed by serial dilutions to generate a standard curve (e.g., from 1000 pg/well to 15 pg/well).
-
This compound Working Solution: Allow the this compound substrate to come to room temperature before use.
Assay Procedure
-
Sample/Standard Addition: Add 20 µL of each standard or unknown sample to the wells of the 96-well plate.
-
Blank: Add 20 µL of Assay Buffer to at least three wells to serve as a blank.
-
Substrate Addition: Add 100 µL of the this compound working solution to each well.
-
Incubation: Incubate the plate for 5-10 minutes at room temperature, protected from light. The signal is stable, but for kinetic studies, readings can be taken at multiple time points.
-
Measurement: Measure the chemiluminescence using a luminometer. The integration time will depend on the instrument and the signal intensity.
Visualizations
Signaling Pathway
The following diagram illustrates the enzymatic reaction of alkaline phosphatase with this compound, leading to the emission of light.
Caption: Enzymatic dephosphorylation of this compound by Alkaline Phosphatase.
Experimental Workflow
The diagram below outlines the key steps of the alkaline phosphatase assay protocol.
Caption: Workflow for the chemiluminescent alkaline phosphatase assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. anaspec.com [anaspec.com]
- 3. Chemiluminescent assay of alkaline phosphatase applied in an ultrasensitive enzyme immunoassay of thyrotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of horseradish peroxidase and alkaline phosphatase in chemiluminescence: the pros and cons — Michigan Diagnostics [michigandiagnostics.squarespace.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Lumigen APS-5 in Chemiluminescent Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Lumigen APS-5, a chemiluminescent substrate for alkaline phosphatase (AP), in various assay formats. The following protocols and data will enable users to effectively calculate and optimize the working concentration of this compound for sensitive and robust detection in applications such as ELISA and other immunoassays.
Introduction to this compound
This compound is an acridan-based chemiluminescent substrate that, upon reaction with alkaline phosphatase, generates a sustained high-intensity light emission.[1] This substrate is particularly advantageous for immunoassays due to its rapid kinetics, leading to a quick attainment of peak light intensity and high sensitivity, allowing for the detection of low picogram to femtogram quantities of analyte. The light emission is maximal at approximately 450 nm.[1] A key feature of this compound is its relative insensitivity to temperature fluctuations between 22°C and 35°C.
Physicochemical Properties and Stock Solution Preparation
Accurate preparation of a this compound stock solution is the first critical step in establishing a reliable assay. The relevant physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 489.82 g/mol | [2] |
| Solubility in Water | 5.83 mg/mL (~11.90 mM) | [2] |
| Appearance | Solid | |
| Storage | Store at -20°C in a dry, dark place. | [2] |
Protocol for 10 mM this compound Stock Solution Preparation:
-
Weighing: Accurately weigh out 4.90 mg of this compound powder.
-
Dissolution: Dissolve the powder in 1 mL of purified water (e.g., Milli-Q® or equivalent). To aid dissolution, vortexing and gentle warming (up to 60°C) can be applied.[2]
-
Sterilization (Optional but Recommended): For long-term storage and to prevent microbial growth, filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Determining the Optimal Working Concentration
The optimal working concentration of this compound is dependent on the specific assay conditions, including the concentration of the alkaline phosphatase conjugate, the assay buffer, and the desired signal intensity and duration. Therefore, it is highly recommended to empirically determine the optimal concentration. A typical starting point for optimization is to test a range of concentrations.
Experimental Protocol for Optimizing this compound Concentration in an ELISA Format:
This protocol describes a method to determine the optimal substrate concentration by creating a substrate dilution series and measuring the resulting chemiluminescent signal.
-
Prepare a Standard ELISA Plate:
-
Coat a 96-well microplate with a known concentration of antigen or capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add a constant, saturating concentration of the alkaline phosphatase-conjugated detection antibody to all wells.
-
Wash the plate thoroughly to remove any unbound conjugate.
-
-
Prepare this compound Working Solutions:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in an appropriate assay buffer. A recommended buffer is a Tris-based buffer (e.g., 100 mM Tris, 10 mM MgCl₂, pH 9.5-9.8). Avoid phosphate-based buffers as phosphate is an inhibitor of alkaline phosphatase.[5]
-
Suggested final concentrations to test: 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM, and 2.0 mM.
-
-
Incubation and Measurement:
-
Add 100 µL of each this compound working solution to different wells of the prepared ELISA plate. Include a blank (buffer only) for background measurement.
-
Incubate the plate at room temperature, protected from light.
-
Measure the chemiluminescent signal at regular intervals (e.g., every 5 minutes for 30 minutes) using a luminometer.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against time for each concentration.
-
Plot the peak RLU or the RLU at a specific time point (e.g., 15 minutes) against the this compound concentration.
-
The optimal working concentration will be the one that provides a high signal-to-noise ratio with a sustained signal within the desired assay timeframe.
-
General Protocol for a Chemiluminescent ELISA with this compound
Once the optimal working concentration is determined, it can be integrated into a standard ELISA protocol.
| Step | Procedure |
| 1. Plate Coating | Coat a 96-well microplate with 100 µL/well of capture antibody or antigen diluted in a suitable coating buffer. Incubate overnight at 4°C. |
| 2. Washing | Wash the plate three times with 200 µL/well of wash buffer (e.g., TBS with 0.05% Tween-20). |
| 3. Blocking | Add 200 µL/well of blocking buffer (e.g., 1% BSA in TBS) and incubate for 1-2 hours at room temperature. |
| 4. Washing | Repeat the wash step as in step 2. |
| 5. Sample/Standard Incubation | Add 100 µL/well of samples and standards and incubate for 2 hours at room temperature. |
| 6. Washing | Repeat the wash step as in step 2. |
| 7. Detection Antibody Incubation | Add 100 µL/well of the alkaline phosphatase-conjugated detection antibody diluted in blocking buffer. Incubate for 1-2 hours at room temperature. |
| 8. Washing | Wash the plate five times with wash buffer. |
| 9. Substrate Incubation | Add 100 µL/well of the optimized this compound working solution. Incubate at room temperature, protected from light. |
| 10. Signal Measurement | Measure the chemiluminescent signal in a luminometer at the optimal time point determined during the optimization experiment. |
Visualizing the Process
To further clarify the underlying principles and experimental steps, the following diagrams are provided.
References
Lumigen APS-5: Detailed Application Notes and Protocols for Ultrasensitive Chemiluminescent Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Lumigen APS-5, a high-performance chemiluminescent substrate for alkaline phosphatase (ALP). These guidelines are designed to assist researchers, scientists, and drug development professionals in optimizing their immunoassays and other ALP-based detection methods for maximum sensitivity and reliability.
Introduction to this compound
This compound is an acridan-based substrate that, upon enzymatic dephosphorylation by alkaline phosphatase, generates a sustained and intense chemiluminescent signal.[1][2] Its unique chemical properties offer several advantages for quantitative and qualitative analysis, including high sensitivity, rapid signal generation, and temperature insensitivity.[2] The light emission reaches its peak intensity within seconds and remains stable, allowing for flexible measurement times. The maximum light emission occurs at a wavelength of 450 nm.[2]
Key Features and Advantages:
-
High Sensitivity: Enables the detection of low picogram to femtogram levels of ALP, making it ideal for assays requiring high sensitivity.
-
Rapid Kinetics: The chemiluminescent signal develops rapidly, reaching peak intensity within minutes, which can reduce overall assay time.
-
Sustained Signal: The light emission is prolonged, providing a wider window for signal measurement and improving reproducibility.
-
Temperature Insensitivity: Assay results are consistent across a temperature range of 22°C to 35°C, reducing the need for stringent temperature control.[3]
-
Low Background: The substrate exhibits low intrinsic chemiluminescence, contributing to high signal-to-noise ratios.
Principle of the Chemiluminescent Reaction
The chemiluminescent signal of this compound is generated through a multi-step enzymatic and chemical process.
As illustrated in Figure 1, alkaline phosphatase catalyzes the removal of a phosphate group from the this compound molecule. This enzymatic reaction generates an unstable acridan intermediate which then decomposes, leading to the formation of an electronically excited N-methylacridone. As the excited molecule returns to its ground state, it emits light at a characteristic wavelength of 450 nm. The intensity of the emitted light is directly proportional to the concentration of alkaline phosphatase, allowing for quantitative measurements.
Instrumentation and General Considerations
Accurate and sensitive measurement of the chemiluminescent signal generated by this compound requires appropriate instrumentation and adherence to best practices for luminescence assays.
Required Equipment
-
Luminometer: A microplate or tube luminometer is essential for detecting the chemiluminescent signal. Instruments with high sensitivity and a wide dynamic range are recommended.
-
Microplates: Opaque, white microplates are highly recommended for luminescence assays as they maximize light reflection and minimize well-to-well crosstalk, thereby enhancing the signal.[4] Black plates can also be used but will result in a significantly reduced signal.
-
Pipettes: Calibrated single and multichannel pipettes are crucial for accurate and reproducible reagent dispensing.
General Best Practices
-
Reagent Preparation: Allow all reagents, including the this compound substrate, to equilibrate to room temperature before use.
-
Plate Handling: Avoid stacking microplates during incubation to ensure uniform temperature distribution across all wells.[5]
-
Bubble Formation: Take care to avoid introducing air bubbles into the wells during reagent addition, as they can interfere with light measurement.
-
Light Exposure: Protect the substrate and the assay plate from direct light exposure to minimize background signal.
Detailed Protocols
The following sections provide detailed protocols for common applications of this compound. These protocols should be considered as a starting point and may require optimization for specific experimental conditions.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a general procedure for a sandwich ELISA using an ALP-conjugated detection antibody and this compound for signal generation.
Materials:
-
Capture Antibody
-
Blocking Buffer (e.g., 1-5% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Antigen Standard and Samples
-
Alkaline Phosphatase (ALP)-conjugated Detection Antibody
-
This compound Substrate
-
White, opaque 96-well microplates
Protocol:
-
Coating: Dilute the capture antibody to the desired concentration (typically 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted antibody to each well of a 96-well plate. Incubate overnight at 4°C or for 2-4 hours at room temperature.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the wash step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of appropriately diluted standards and samples to the respective wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Dilute the ALP-conjugated detection antibody to its optimal concentration (typically 0.1-1 µg/mL) in blocking buffer. Add 100 µL of the diluted antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Incubation: Add 100 µL of this compound substrate to each well. Incubate for 5-10 minutes at room temperature in the dark.
-
Signal Measurement: Measure the chemiluminescent signal using a luminometer. An integration time of 0.1 to 1 second per well is typically sufficient.
Data Presentation: ELISA Optimization Parameters
| Parameter | Recommended Starting Range | Notes |
| Capture Antibody | 1 - 10 µg/mL | Titration is crucial for optimal performance. |
| Blocking Buffer | 1 - 5% BSA or non-fat dry milk in PBS | The choice of blocking agent may need optimization. |
| Detection Antibody | 0.1 - 1 µg/mL | Titrate to achieve the best signal-to-noise ratio. |
| Sample Dilution | Varies depending on analyte concentration | Dilute samples to fall within the linear range of the assay. |
| Incubation Times | 1 - 2 hours at RT or overnight at 4°C | Longer incubation times may increase signal but also background. |
Western Blotting
This protocol provides a general procedure for chemiluminescent detection of proteins on a membrane using an ALP-conjugated secondary antibody and this compound.
References
Step-by-step guide for Lumigen APS-5 substrate preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumigen APS-5 is a proprietary, acridan-based chemiluminescent substrate designed for the highly sensitive detection of alkaline phosphatase (AP) conjugated molecules in various immunoassays, such as ELISA and Western blotting.[1] Its unique chemical properties result in a rapid generation of a sustained, high-intensity light signal, allowing for faster and more sensitive detection compared to traditional dioxetane-based substrates.[1] The light emission reaches its peak intensity within seconds of substrate addition and has a maximum emission wavelength of 450 nm.[1] This document provides detailed protocols for the preparation and use of this compound, along with its performance characteristics.
Performance Characteristics
This compound offers several advantages for chemiluminescent detection, including high sensitivity, rapid signal generation, and a wide dynamic range. The key quantitative performance data are summarized in the table below.
| Parameter | Value | Reference |
| Sensitivity | Down to 1 x 10⁻¹⁹ moles (0.01 pg) of Alkaline Phosphatase | [2][3] |
| Linear Detection Range | 50 - 50,000 pg/mL of Alkaline Phosphatase | [2][3] |
| Time to Peak Intensity | Within seconds | [1][2][3] |
| Signal Duration | Stable for a long period | [2][3] |
| Optimal Temperature | 22°C - 35°C | [1][2][3] |
Signaling Pathway
The chemiluminescent signal of this compound is generated through an enzymatic reaction initiated by alkaline phosphatase. The diagram below illustrates this process.
Caption: Enzymatic reaction of this compound with Alkaline Phosphatase.
Experimental Protocols
Preparation of this compound Working Solution
Materials:
-
High-purity water or an appropriate buffer as specified by the assay.
-
Vortex mixer
-
Microcentrifuge tubes or other suitable containers
Protocol:
-
Equilibration: Allow the this compound powder to equilibrate to room temperature (22-35°C) before opening the vial to prevent condensation.[2][3]
-
Reconstitution: Prepare a stock solution by reconstituting the this compound powder in high-purity water or a suitable buffer. For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of powder in the calculated volume of solvent.[4] If solubility is an issue, ultrasonic agitation and gentle warming to 37°C or 60°C may aid in dissolution.[4][5]
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the final working concentration using the appropriate assay buffer. The optimal concentration may need to be determined empirically for each specific application.
-
Storage and Stability:
-
Powder: Store the lyophilized powder at -15°C to -25°C, protected from light.[2][3] It is stable for at least 2 years under these conditions.[2][3]
-
Stock Solution: Aliquot the reconstituted stock solution into single-use volumes and store at -20°C for up to 1 month or -80°C for up to 6 months.[5][6][7][8] Avoid repeated freeze-thaw cycles.[5][6][7][8]
-
Working Solution: The prepared working solution should be used immediately for best results. Protect the working solution from prolonged exposure to intense light.[3]
-
General Protocol for Chemiluminescent ELISA
The following is a general workflow for using this compound in an ELISA application. Optimization of incubation times, antibody concentrations, and washing steps is recommended for each specific assay.
Caption: General workflow for a chemiluminescent ELISA using this compound.
Protocol:
-
Follow the standard ELISA procedure for coating the microplate with the capture antibody, blocking, and incubating with the sample and AP-conjugated detection antibody.
-
After the final wash step to remove unbound detection antibody, prepare the this compound working solution as described above.
-
Add the working solution to each well of the microplate. A typical volume is 100 µL per well.
-
Incubate the plate at room temperature for a few minutes to allow the signal to develop. The signal develops rapidly, within seconds.[1][2][3]
-
Measure the chemiluminescent signal using a luminometer.
General Protocol for Western Blotting
This protocol outlines the general steps for using this compound for the detection of proteins in a Western blot.
Protocol:
-
After transferring proteins from the gel to a membrane (e.g., PVDF or nitrocellulose), block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody, followed by washing steps.
-
Incubate the membrane with an AP-conjugated secondary antibody, followed by extensive washing to remove any unbound conjugate.[9][10]
-
Prepare the this compound working solution.
-
Incubate the blot with the working solution for approximately 5 minutes.[9][11][12] Ensure the entire surface of the membrane is in contact with the substrate.
-
Drain the excess substrate from the membrane.
-
Place the blot in a plastic sheet protector or wrap to prevent it from drying out.
-
Expose the blot to X-ray film or a chemiluminescence imaging system to capture the signal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Signal or Weak Signal | Inactive AP enzyme conjugate | Verify the activity of the conjugate with a known positive control. |
| Incorrect substrate preparation | Ensure the working solution was prepared correctly and used promptly. | |
| Insufficient antibody or antigen concentration | Optimize the concentrations of primary and secondary antibodies. | |
| High Background | Insufficient blocking | Increase the blocking time or try a different blocking agent. |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody. |
Disclaimer: The provided protocols are intended as a guideline. Researchers should optimize the procedures for their specific experimental conditions and applications. Always refer to the manufacturer's instructions for the specific this compound product being used.
References
- 1. This compound – Bioquote [bioquote.com]
- 2. beyondbio-tech.com [beyondbio-tech.com]
- 3. APS-5 Powder [sbsgenetech.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. spb.dia-m.ru [spb.dia-m.ru]
- 11. bio.as.uky.edu [bio.as.uky.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application of Lumigen APS-5 in Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reporter gene assays are a cornerstone of modern biological research and drug discovery, providing a sensitive and quantitative method to study gene expression and signal transduction pathways. The Secreted Alkaline Phosphatase (SEAP) reporter system has gained widespread adoption due to its significant advantages, including non-invasive sampling and the ability to perform kinetic studies. Lumigen APS-5, a proprietary acridan-based chemiluminescent substrate, offers exceptional sensitivity and rapid signal generation for the detection of alkaline phosphatase activity. This application note provides detailed protocols and technical information for the use of this compound in SEAP-based reporter gene assays, enabling researchers to achieve high-throughput and highly sensitive results.
The unique chemistry of this compound results in a rapid generation of a sustained, high-intensity luminescent signal, making it an ideal choice for high-throughput screening (HTS) applications.[1] Unlike traditional dioxetane-based substrates, this compound exhibits less sensitivity to temperature fluctuations, ensuring robust and reproducible data.[1] Its superior sensitivity allows for the detection of low levels of SEAP expression, making it suitable for studying weak promoters or subtle changes in gene expression.[1]
Principle of the SEAP Reporter Assay with this compound
The SEAP reporter gene is cloned downstream of a promoter or regulatory element of interest in an expression vector. Following transfection into cultured cells, the activation of the promoter leads to the transcription and translation of the SEAP enzyme, which is then secreted into the cell culture medium. The level of SEAP activity in the medium is directly proportional to the activity of the promoter.
This compound serves as the chemiluminescent substrate for the secreted SEAP enzyme. In the presence of alkaline phosphatase, this compound is dephosphorylated, leading to the production of an unstable intermediate that rapidly decomposes and emits a sustained glow of light at 450 nm.[1] The intensity of the emitted light can be quantified using a luminometer and is directly correlated with the amount of SEAP in the sample.
Key Advantages of Using this compound in SEAP Assays
-
High Sensitivity: Enables the detection of low picogram to femtogram levels of alkaline phosphatase, allowing for the measurement of weak cellular responses.[1]
-
Rapid Signal Kinetics: The light-output peak intensity is reached within seconds of substrate addition, reducing assay time and increasing throughput.[1]
-
Sustained Luminescence: The signal remains stable for an extended period, providing flexibility in measurement timing and compatibility with batch processing.[1]
-
Temperature Insensitive: Analytical results are less affected by temperature variations between 22°C and 35°C, enhancing assay robustness.[1]
-
Non-Invasive Analysis: As SEAP is secreted, there is no need for cell lysis, preserving the cell culture for further experiments or time-course studies.
Quantitative Data and Performance
Table 1: Comparison of Alkaline Phosphatase Substrate Characteristics
| Feature | This compound (Acridan-based) | Dioxetane-based Substrates (e.g., CSPD) | Colorimetric Substrates (e.g., pNPP) |
| Detection Method | Chemiluminescence | Chemiluminescence | Absorbance |
| Relative Sensitivity | Very High (femtogram range) | High (picogram to femtogram range) | Low (nanogram range) |
| Signal Kinetics | Rapid peak (seconds) | Slower peak (minutes) | Gradual color development (minutes to hours) |
| Signal Duration | Sustained Glow | Prolonged Glow | Stable Endpoint |
| Temperature Sensitivity | Low | Moderate to High | Low |
| Suitability for HTS | Excellent | Good | Limited |
Table 2: Expected Performance of this compound in a SEAP Reporter Gene Assay
| Parameter | Expected Performance |
| Limit of Detection (LOD) | Low femtogram range of SEAP |
| Signal to Background (S/B) Ratio | High, due to low intrinsic background of the substrate |
| Signal Half-Life | Sustained signal allowing for a flexible reading window |
| Linear Dynamic Range | Expected to be wide, spanning several orders of magnitude of SEAP concentration |
Experimental Protocols
Part 1: Cell Culture and Transfection for SEAP Reporter Assay
This protocol provides a general guideline for transient transfection of mammalian cells in a 96-well plate format. Optimization is recommended for specific cell lines and experimental conditions.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
SEAP reporter plasmid (containing the gene of interest's promoter)
-
Transfection reagent
-
96-well cell culture plates, sterile, tissue culture-treated
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
Transfection Complex Preparation: On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Include a positive control (e.g., a constitutively active promoter driving SEAP) and a negative control (e.g., mock transfection or a promoterless SEAP vector).
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time should be determined empirically.
-
Sample Collection: After incubation, carefully collect a small aliquot (e.g., 10-20 µL) of the cell culture supernatant for the SEAP assay. The remaining cells can be used for other analyses.
Part 2: SEAP Reporter Gene Assay using this compound
This protocol is adapted for the use of this compound with cell culture supernatants.
Materials:
-
Collected cell culture supernatants
-
This compound substrate solution
-
Dilution Buffer (e.g., 1X SEAP Assay Buffer)
-
White, opaque 96-well microplates for luminescence measurements
-
Luminometer
Procedure:
-
Sample Preparation: If high levels of endogenous alkaline phosphatase are expected in the serum of the culture medium, heat-inactivate the samples. Transfer 10 µL of the cell culture supernatant to a new 96-well plate and heat at 65°C for 30 minutes. Allow the plate to cool to room temperature. This step may not be necessary for serum-free media.
-
Substrate Equilibration: Equilibrate the this compound substrate solution to room temperature before use.
-
Assay Reaction:
-
Add 50 µL of Dilution Buffer to each well of a white, opaque 96-well plate.
-
Transfer 10 µL of the heat-inactivated (or untreated) cell culture supernatant to the corresponding wells.
-
Add 50 µL of the this compound substrate solution to each well.
-
-
Incubation: Incubate the plate for 5-10 minutes at room temperature. The optimal incubation time may vary depending on the SEAP expression levels.
-
Measurement: Measure the luminescence using a plate luminometer. The integration time should be set to 0.5-2 seconds per well.
Application Examples: Studying Signaling Pathways
SEAP reporter assays with this compound are highly effective for dissecting complex signaling pathways.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses. A reporter construct containing multiple NF-κB binding sites upstream of the SEAP gene can be used to monitor the activation of this pathway.
Caption: NF-κB signaling pathway leading to SEAP reporter expression.
GPCR/cAMP/CREB Signaling Pathway
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a role in numerous physiological processes. Activation of Gs-coupled GPCRs leads to an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), which binds to cAMP response elements (CRE) in gene promoters. A reporter construct with multiple CRE sites upstream of the SEAP gene can be used to quantify the activation of this pathway.
Caption: GPCR/cAMP/CREB signaling leading to SEAP expression.
Experimental Workflow Overview
The following diagram illustrates the general workflow for a SEAP reporter gene assay using this compound.
Caption: General workflow for a SEAP reporter gene assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | - Endogenous alkaline phosphatase activity in serum. - Contamination of reagents. | - Heat-inactivate the serum in the culture medium or the collected supernatant at 65°C for 30 minutes. - Use fresh, sterile reagents. |
| Low or No Signal | - Low transfection efficiency. - Inactive promoter. - Insufficient incubation time. - Degraded substrate. | - Optimize transfection protocol for the specific cell line. - Use a positive control vector to verify SEAP expression. - Perform a time-course experiment to determine optimal incubation time. - Store this compound as recommended and protect from light. |
| High Well-to-Well Variability | - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the microplate. | - Ensure a uniform single-cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
Conclusion
This compound is a highly sensitive and robust chemiluminescent substrate for the quantification of SEAP activity in reporter gene assays. Its rapid signal kinetics, sustained glow, and low temperature sensitivity make it an excellent choice for a wide range of applications, from basic research to high-throughput drug screening. By following the detailed protocols and understanding the principles outlined in this application note, researchers can effectively utilize this compound to achieve reliable and highly sensitive results in their studies of gene expression and signal transduction.
References
Troubleshooting & Optimization
Lumigen APS-5 Technical Support Center: Troubleshooting High Background
Welcome to the technical support center for Lumigen APS--5. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve high background issues in chemiluminescent assays.
Frequently Asked Questions (FAQs)
Q1: What is Lumigen APS-5?
This compound is a chemiluminescent substrate for the detection of alkaline phosphatase (AP) conjugated molecules in immunoassays such as ELISA.[1] It is based on acridan chemistry, which provides rapid and temperature-insensitive light output, with maximal light emission at a wavelength of 450 nm.[1]
Q2: What are the common causes of high background when using this compound?
High background in chemiluminescent assays can stem from several factors, including:
-
Suboptimal Antibody Concentrations: Excess primary or secondary antibody can lead to non-specific binding.[2]
-
Ineffective Blocking: Incomplete or inadequate blocking of non-specific binding sites on the microplate wells is a frequent cause of high background.[3][4]
-
Insufficient Washing: Failure to remove all unbound antibodies and reagents through proper washing steps can result in elevated background signals.[2][4]
-
Contaminated Reagents or Equipment: Contamination of buffers, reagents, or the microplate itself can contribute to high background.[2]
-
Cross-Reactivity: The primary or secondary antibodies may be cross-reacting with other molecules in the sample or with the blocking agent.[5]
Troubleshooting Guides
Below are detailed guides to address specific issues leading to high background.
Issue 1: High Background Due to Non-Specific Antibody Binding
Non-specific binding of the primary or secondary antibody is a primary contributor to high background. Optimizing antibody concentrations is crucial for achieving a good signal-to-noise ratio.[6]
A checkerboard titration is a systematic method to determine the optimal concentrations of both capture (if applicable) and detection antibodies simultaneously.[7]
Experimental Protocol: Checkerboard Titration
-
Prepare Antibody Dilutions: Create a series of dilutions for both the capture antibody (if performing a sandwich ELISA) and the detection antibody.
-
Coat the Plate: For a sandwich ELISA, coat the wells of a microplate with the different dilutions of the capture antibody. For other ELISA formats, proceed to the blocking step after antigen coating.
-
Block the Plate: Use an appropriate blocking buffer to block all unsaturated binding sites on the plate.
-
Add Antigen/Sample: Add the antigen or sample to the wells.
-
Add Detection Antibody: Add the different dilutions of the detection antibody across the plate.
-
Add Enzyme Conjugate and Substrate: Add the alkaline phosphatase (AP)-conjugated secondary antibody, followed by the this compound substrate.
-
Measure Signal: Read the chemiluminescent signal. The optimal antibody concentrations will be those that provide the highest signal for the positive control with the lowest signal for the negative control (background).
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background signals.
Issue 2: Ineffective Blocking
Blocking buffers are essential for preventing non-specific binding of antibodies to the microplate surface.[8][9] An inappropriate or insufficiently applied blocking buffer can leave sites open for non-specific antibody attachment, leading to high background.[10]
-
Choice of Blocking Buffer: The ideal blocking agent should not interfere with the specific antibody-antigen interaction.[11] Common blocking agents include Bovine Serum Albumin (BSA), casein, and non-fat dry milk.[9] If you suspect cross-reactivity with your current blocker, try a different one. For instance, plant-based blockers can be a good alternative to reduce background.[11]
-
Concentration and Incubation Time: Increasing the concentration of the blocking agent or extending the incubation time can improve blocking efficiency.[3]
Quantitative Data Summary: Blocking Buffer Optimization
| Blocking Agent | Typical Concentration | Recommended Incubation | Notes |
| BSA | 1-5% | 1-2 hours at RT or overnight at 4°C | A common and effective blocking agent.[11] |
| Casein | 1% in TBS | 1-2 hours at RT or overnight at 4°C | May provide lower backgrounds than BSA or milk.[8] |
| Non-fat Dry Milk | 5% | 1-2 hours at RT | Cost-effective, but not suitable for biotin-avidin systems due to endogenous biotin.[8] |
Experimental Protocol: Optimizing Blocking Conditions
-
Prepare Different Blocking Buffers: Prepare solutions of different blocking agents (e.g., 1% BSA, 5% non-fat milk, 1% casein) and at various concentrations.
-
Coat and Block: Coat your microplate with the antigen as usual. Then, incubate different wells with the various blocking buffers for different lengths of time (e.g., 1 hour, 2 hours, overnight at 4°C).
-
Proceed with Assay: Continue with your standard immunoassay protocol, keeping antibody concentrations constant.
-
Analyze Results: Compare the background signals from the different blocking conditions to identify the most effective one.
Issue 3: Insufficient Washing
Thorough washing is critical to remove unbound antibodies and other reagents that can contribute to high background.[2][4]
-
Increase Wash Volume and Number of Washes: Ensure that a sufficient volume of wash buffer is used to completely cover the well surface. Increasing the number of wash cycles (e.g., from 3 to 5) can significantly reduce background.[3][12]
-
Optimize Wash Buffer Composition: The inclusion of a non-ionic detergent, such as Tween 20, at a concentration of 0.05-0.1% in the wash buffer helps to reduce non-specific binding.[13]
-
Ensure Proper Aspiration: Make sure to completely aspirate the liquid from the wells after each wash to avoid carryover of unbound reagents.
Signaling Pathway of a Chemiluminescent Immunoassay
Caption: Simplified signaling pathway of an indirect chemiluminescent ELISA.
By systematically addressing these potential causes, you can effectively troubleshoot and reduce high background in your assays using this compound, leading to more accurate and reliable results.
References
- 1. This compound – Bioquote [bioquote.com]
- 2. m.youtube.com [m.youtube.com]
- 3. biocompare.com [biocompare.com]
- 4. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 5. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 6. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 9. biocompare.com [biocompare.com]
- 10. meridianbioscience.com [meridianbioscience.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. licorbio.com [licorbio.com]
Troubleshooting weak or no signal in Lumigen APS-5 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Lumigen APS-5 in their chemiluminescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemiluminescent substrate for alkaline phosphatase (ALP). In the presence of ALP, APS-5 is dephosphorylated, leading to the emission of a sustained, high-intensity light signal. This signal can be measured using a luminometer to quantify the amount of ALP in the sample, which is often conjugated to a detection antibody in immunoassay formats like ELISA.
Q2: I am seeing a very weak or no signal in my assay. What are the common causes?
A weak or nonexistent signal can stem from several factors throughout the experimental workflow. Common culprits include issues with reagent preparation, antibody concentrations, incubation times, or the presence of inhibitors. A systematic approach to troubleshooting is recommended to identify the root cause.[1][2][3][4]
Q3: Could there be something in my sample that is inhibiting the alkaline phosphatase enzyme?
Yes, certain substances present in biological samples can inhibit ALP activity, leading to a weaker signal. Common inhibitors include inorganic phosphate, chelating agents (like EDTA), and some divalent metal ions. It is crucial to ensure your buffers and sample preparation methods do not introduce these inhibitors.[5][6][7][8]
Q4: How critical are the washing steps in my assay?
Washing steps are critical for reducing background noise and ensuring the specificity of the signal. Inadequate washing can leave unbound antibodies or other reagents in the wells, leading to a high background that can mask a weak signal. Conversely, overly aggressive washing can lead to the dissociation of bound antibodies, resulting in a weaker signal.[1][9]
Q5: How can I optimize the concentrations of my capture and detection antibodies?
Optimizing antibody concentrations is crucial for achieving a good signal-to-noise ratio. A "checkerboard" titration is a common method for this, where you test a range of concentrations for both the capture and detection antibodies simultaneously to find the optimal combination that yields the highest signal for your target while keeping the background low.[3][9]
Troubleshooting Guide: Weak or No Signal
This guide provides a structured approach to diagnosing and resolving issues of weak or no signal in your this compound assays.
Problem Area 1: Reagents and Buffers
| Potential Cause | Recommended Action | Quantitative Guideline/Example |
| Expired or Improperly Stored Reagents | Check the expiration dates on all reagents, including the this compound substrate, antibodies, and conjugates. Ensure they have been stored at the recommended temperatures.[1] | This compound should be stored at 2-8°C. Avoid repeated freeze-thaw cycles of antibodies. |
| Incorrect Buffer Composition | Verify the pH and composition of all buffers (coating, blocking, wash, and dilution). Avoid buffers containing high concentrations of phosphate or chelating agents that can inhibit alkaline phosphatase.[5] | A common coating buffer is 50 mM carbonate/bicarbonate, pH 9.6. A common wash buffer is PBS with 0.05% Tween-20. |
| Substrate Inactivity | Prepare the this compound working solution immediately before use. Protect it from prolonged exposure to light. | The signal from this compound typically develops rapidly and is sustained. A complete lack of signal may point to substrate degradation. |
| Presence of Inhibitors in Sample | If samples are complex biological fluids, consider a sample clean-up or dilution step to minimize the concentration of potential inhibitors. | Spike a known amount of your analyte into your sample matrix and a clean buffer to assess for matrix effects. |
Problem Area 2: Assay Protocol and Technique
| Potential Cause | Recommended Action | Quantitative Guideline/Example |
| Suboptimal Antibody Concentrations | Perform a checkerboard titration to determine the optimal concentrations for your capture and detection antibodies.[3][9] | See the "Antibody Optimization" section for a detailed protocol. |
| Insufficient Incubation Times or Temperatures | Review the recommended incubation times and temperatures for each step. Consider increasing the incubation time for the primary or secondary antibody.[2] | A common primary antibody incubation is 1-2 hours at room temperature or overnight at 4°C. |
| Ineffective Blocking | Ensure the blocking buffer is appropriate for your assay and that the blocking step is performed for a sufficient duration. | A common blocking buffer is 1-5% BSA in PBS. Incubate for at least 1-2 hours at room temperature. |
| Inadequate Washing | Increase the number of wash steps or the volume of wash buffer. Ensure complete removal of the wash buffer between steps.[1][9] | Perform 3-5 washes with at least 200 µL of wash buffer per well for each wash cycle. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions for the standard curve. Use calibrated pipettes.[1] | Variations in pipetting can lead to high coefficients of variation (CVs) between replicate wells. |
Experimental Protocols
Detailed Protocol: Sandwich ELISA with this compound Detection
This protocol provides a general framework. Optimal conditions may vary depending on the specific antibodies and analyte.
-
Plate Coating:
-
Dilute the capture antibody to its optimal concentration (e.g., 1-10 µg/mL) in an appropriate coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking buffer and wash the plate 3 times as described in step 2.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of your standard protein in dilution buffer (e.g., blocking buffer).
-
Prepare your samples, diluting them as necessary in the dilution buffer.
-
Add 100 µL of your standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Aspirate the samples and standards and wash the plate 3 times.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody to its optimal concentration in dilution buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate the detection antibody and wash the plate 3 times.
-
-
Enzyme Conjugate Incubation:
-
Dilute the streptavidin-alkaline phosphatase (Strep-ALP) conjugate in dilution buffer.
-
Add 100 µL of the diluted Strep-ALP to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the Strep-ALP and wash the plate 5 times.
-
-
Signal Development:
-
Prepare the this compound working solution according to the manufacturer's instructions.
-
Add 100 µL of the this compound working solution to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the chemiluminescent signal using a luminometer.
-
Protocol for Antibody Optimization: Checkerboard Titration
This method helps determine the optimal concentrations of capture and detection antibodies.
-
Prepare a 96-well plate as follows:
-
Coat rows A-H with different concentrations of the capture antibody (e.g., 10, 5, 2.5, 1.25, 0.625, 0.312, 0.156, and 0 µg/mL).
-
After blocking and washing, add a constant, moderate concentration of your analyte to all wells (except for the blank).
-
Add different dilutions of the detection antibody to columns 1-12 (e.g., 1:500, 1:1000, 1:2000, etc.).
-
-
Proceed with the rest of the ELISA protocol.
-
Analyze the results to find the combination of capture and detection antibody concentrations that gives the highest signal-to-noise ratio (Signal of the analyte / Signal of the blank).
Visualizations
Caption: The enzymatic reaction of this compound with alkaline phosphatase.
Caption: A typical workflow for a sandwich ELISA using this compound.
Caption: A decision tree for troubleshooting weak or no signal issues.
References
- 1. mybiosource.com [mybiosource.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. nanomachineslab.org [nanomachineslab.org]
- 5. Kinetic determination of alkaline phosphatase activity based on hydrolytic cleavage of the P-F bond in monofluorophosphate and fluoride ion-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biocompare.com [biocompare.com]
- 9. protocolsandsolutions.com [protocolsandsolutions.com]
Technical Support Center: Optimizing Antibody Concentrations for Lumigen APS-5 ELISA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to optimize antibody concentrations for Enzyme-Linked Immunosorbent Assays (ELISAs) using the chemiluminescent substrate, Lumigen APS-5.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other alkaline phosphatase (AP) substrates?
This compound is an acridan-based chemiluminescent substrate that offers several advantages. Its unique chemistry results in temperature-insensitive light output and a more rapid peak intensity compared to dioxetane-based substrates like Lumi-Phos 530.[1][2] This allows for reduced assay times and increased throughput.[1] Light emission reaches a sustained maximum within seconds of substrate addition.[1]
Q2: What are the recommended initial concentrations for capture and detection antibodies in an ELISA?
The optimal concentrations for capture and detection antibodies are highly dependent on the specific antibodies and the antigen being detected. However, a good starting point for optimization is to use a checkerboard titration. General recommended starting concentration ranges are provided in the table below. It is generally recommended to use affinity-purified antibodies for an optimal signal-to-noise ratio.
| Antibody Type | Capture Antibody Concentration | Detection Antibody Concentration |
| Affinity Purified Polyclonal | 1-12 µg/mL | 0.5-5 µg/mL |
| Affinity Purified Monoclonal | 1-12 µg/mL | 0.5-5 µg/mL |
| Polyclonal Serum | 5-15 µg/mL | 1-10 µg/mL |
| Crude Ascites | 5-15 µg/mL | 1-10 µg/mL |
Q3: How should I store and handle this compound?
Proper storage and handling of this compound are crucial for optimal performance. For extended periods, it is recommended to store the solution at 4°C and avoid exposure to intense light. Before use, the bottle should be brought to room temperature. To prevent contamination, care should be taken to avoid introducing any enzyme into the substrate solution.
Experimental Protocols
Checkerboard Titration for Antibody Optimization
A checkerboard titration is a systematic method to determine the optimal concentrations of both the capture and detection antibodies simultaneously. This ensures a strong, quantifiable signal while minimizing background.
Objective: To identify the ideal concentrations of capture and detection antibodies that yield the best signal-to-noise ratio.
Materials:
-
96-well microtiter plates
-
Capture antibody
-
Detection antibody
-
Antigen standard
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Alkaline Phosphatase (AP)-conjugated secondary antibody or streptavidin
-
This compound substrate
-
Luminometer
Procedure:
-
Coating with Capture Antibody:
-
Prepare serial dilutions of the capture antibody in coating buffer.
-
Coat the rows of a 96-well plate with decreasing concentrations of the capture antibody. For example, Rows A-G are coated with dilutions from 10 µg/mL to 0.16 µg/mL, and Row H serves as a no-capture antibody control.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Antigen Incubation:
-
Wash the plate three times.
-
Add a constant, predetermined concentration of the antigen to all wells (except for the blank controls).
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Titration:
-
Wash the plate three times.
-
Prepare serial dilutions of the detection antibody in blocking buffer.
-
Add the detection antibody dilutions to the columns of the plate. For instance, Columns 1-11 receive dilutions from 5 µg/mL to 0.005 µg/mL, and Column 12 serves as a no-detection antibody control.
-
Incubate for 2 hours at room temperature.
-
-
Enzyme Conjugate and Substrate Addition:
-
Wash the plate three times.
-
Add the AP-conjugated secondary antibody or streptavidin at a fixed, recommended dilution.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add this compound substrate to all wells.
-
-
Data Acquisition:
-
Immediately measure the chemiluminescent signal using a luminometer. Light emission with this compound peaks within seconds.[1]
-
Data Presentation
Example Checkerboard Titration Data (Relative Light Units - RLU)
The following table represents hypothetical data from a checkerboard titration to illustrate how to identify the optimal antibody concentrations. The goal is to find the combination that gives a high signal with the antigen and a low signal in the absence of the antigen (background).
| Capture Ab (µg/mL) | Detection Ab: 5 µg/mL | Detection Ab: 2.5 µg/mL | Detection Ab: 1.25 µg/mL | Detection Ab: 0.625 µg/mL | No Detection Ab |
| 10 | 1,500,000 | 1,450,000 | 1,300,000 | 1,100,000 | 500 |
| 5 | 1,300,000 | 1,250,000 | 1,150,000 | 950,000 | 450 |
| 2.5 | 1,100,000 | 1,050,000 | 900,000 | 750,000 | 400 |
| 1.25 | 800,000 | 750,000 | 650,000 | 500,000 | 350 |
| No Capture Ab | 1,000 | 800 | 600 | 500 | 300 |
In this example, a capture antibody concentration of 2.5 µg/mL and a detection antibody concentration of 2.5 µg/mL (bolded) provide a high signal with low background, representing a potentially optimal combination.
Visualizations
Experimental Workflow for Antibody Optimization
Caption: Workflow for optimizing antibody concentrations using a checkerboard titration.
Troubleshooting Logic for this compound ELISA
Caption: A decision tree for troubleshooting common issues in a this compound ELISA.
Troubleshooting Guide
Problem: No or Weak Signal
| Possible Cause | Recommended Solution |
| Omission of a key reagent | Ensure all reagents (antibodies, conjugate, substrate) were added in the correct order and volume. |
| Incorrect antibody concentrations | The concentration of the capture or detection antibody may be too low. Increase the antibody concentrations or perform a checkerboard titration to re-optimize. |
| Insufficient incubation times | Increase the incubation times for the antibodies, antigen, or conjugate to allow for sufficient binding. |
| Inactive enzyme or substrate | Verify the activity of the alkaline phosphatase conjugate and ensure the this compound substrate has been stored correctly and is within its expiration date. |
| Buffer incompatibility | Ensure that no inhibiting agents, such as sodium azide, are present in the wash or dilution buffers, as they can inhibit peroxidase activity. |
Problem: High Background
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash cycles and the volume of wash buffer. Ensure complete aspiration of the wells after each wash. Adding a 30-second soak step between washes can also be beneficial. |
| Antibody concentrations too high | High concentrations of the capture or detection antibody can lead to non-specific binding. Reduce the antibody concentrations based on checkerboard titration results. |
| Ineffective blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or the blocking incubation time. Consider testing different blocking buffers. |
| Cross-reactivity | The detection antibody may be cross-reacting with the capture antibody or other components. Run appropriate controls, such as wells without the antigen or capture antibody, to diagnose this. |
| Contaminated reagents | Use fresh, sterile buffers and reagents. Ensure that pipette tips are changed between reagents to avoid cross-contamination. |
Problem: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent pipetting | Ensure pipettes are calibrated and use proper pipetting technique. When adding reagents, avoid touching the sides of the wells. |
| Uneven temperature during incubation | Avoid stacking plates during incubation to ensure uniform temperature across all wells. Allow all reagents to come to room temperature before use. |
| Inadequate mixing of reagents | Gently mix all reagents before adding them to the plate to ensure homogeneity. |
| Edge effects | To minimize evaporation from the outer wells, which can lead to variability, fill the outer wells with buffer or water and do not use them for samples or standards. |
References
Lumigen APS-5 Signal Stability: Technical Support Center
Welcome to the technical support center for Lumigen APS-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound and to address common issues encountered during chemiluminescent assays, with a specific focus on the effect of temperature on signal stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemiluminescent substrate used for the detection of alkaline phosphatase (AP) in various assays, such as ELISAs. It is based on a proprietary acridan chemistry. The reaction mechanism involves the enzymatic dephosphorylation of APS-5 by alkaline phosphatase, which triggers a cascade of chemical reactions that result in the emission of light. The intensity of the emitted light, which peaks at a wavelength of 450 nm, is proportional to the concentration of alkaline phosphatase, allowing for quantitative measurements.[1]
Q2: What is the optimal temperature range for using this compound?
This compound is designed to have a stable light output at temperatures between 22°C and 35°C.[1][2] Within this range, the analytical results are generally insensitive to minor temperature fluctuations, which reduces the need for precise temperature control.[1][2] For optimal and consistent results, it is recommended to allow the substrate to equilibrate to room temperature (within this range) before use.[3]
Q3: Can I use this compound straight from the refrigerator at 4°C?
While the substrate itself is stored at colder temperatures (-25°C to -15°C for long-term storage), it is not recommended to use it directly from the refrigerator.[3] The enzymatic activity of alkaline phosphatase is temperature-dependent. At colder temperatures, such as 4°C, the enzyme's activity is significantly reduced. This will lead to a slower reaction rate and consequently, a weaker chemiluminescent signal. For general chemiluminescent assays, it is always recommended to allow substrates to equilibrate to room temperature before use to ensure optimal enzyme performance.
Q4: What happens if I use this compound at temperatures above the recommended 35°C?
Using this compound at temperatures significantly above 35°C may adversely affect the stability of both the substrate and the alkaline phosphatase enzyme. High temperatures can lead to an initial increase in reaction rate, but may also cause a more rapid decay of the signal. Furthermore, prolonged exposure to high temperatures can lead to the thermal denaturation of the alkaline phosphatase, which would result in a loss of signal.
Q5: How quickly does the signal from this compound develop and how long does it last?
The light emission from the this compound reaction reaches its peak intensity within seconds of substrate addition.[1] The signal is sustained, meaning it remains stable for a considerable period, which makes the timing of plate reading less critical.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Substrate was used while still cold. | Always allow this compound to equilibrate to room temperature (22°C - 35°C) before adding it to your assay plate. |
| Alkaline phosphatase activity is inhibited. | Ensure that your buffers and samples do not contain inhibitors of alkaline phosphatase, such as high concentrations of phosphate. | |
| Incorrect storage of this compound. | Store this compound as recommended by the manufacturer, typically at -20°C for short-term and -80°C for long-term storage, protected from light.[4] | |
| High Background Signal | Contamination of reagents or labware. | Use fresh, high-quality reagents and ensure all labware is thoroughly cleaned. |
| Assay plates were exposed to light. | Perform the substrate addition and signal detection steps in low-light conditions to minimize non-enzymatic background signal. | |
| Inconsistent Results Between Wells or Plates | Temperature variation across the plate. | Ensure the entire plate is at a uniform temperature. Avoid placing plates on cold or hot surfaces. Allow plates to equilibrate to room temperature before adding the substrate. |
| Pipetting errors. | Ensure accurate and consistent pipetting of all reagents, including the enzyme and substrate. | |
| Rapid Signal Decay | High enzyme concentration. | Optimize the concentration of the alkaline phosphatase conjugate to ensure the substrate is not consumed too quickly. |
| Assay temperature is too high. | Perform the assay within the recommended temperature range of 22°C - 35°C. |
Data on Temperature Effects
While this compound is known for its temperature insensitivity between 22°C and 35°C, performance outside this range will be affected due to the temperature-dependent nature of the alkaline phosphatase enzyme. The following table provides a summary of the expected performance at different temperatures based on general principles of enzyme kinetics.
| Temperature | Expected Signal Intensity | Expected Signal Stability | Rationale |
| 4°C | Significantly Lower | High (slow reaction) | The activity of alkaline phosphatase is substantially reduced at low temperatures, leading to a much slower and weaker light emission. |
| 25°C (Room Temp) | Optimal | High | Within the recommended range, the enzyme exhibits robust activity, and the substrate produces a strong, stable signal. |
| 37°C | Slightly Higher Initial Signal | Moderate | Increased temperature leads to a higher initial reaction rate, but may also result in a slightly faster decay of the signal. |
| 50°C | Initially High, then Rapidly Decreasing | Low | High temperatures can cause the thermal denaturation of alkaline phosphatase, leading to a rapid loss of enzymatic activity and a subsequent drop in signal. |
Experimental Protocols
Protocol for Assessing the Effect of Temperature on this compound Signal Stability
This protocol outlines a method to quantify the effect of different temperatures on the signal intensity and stability of the this compound chemiluminescent reaction.
Materials:
-
This compound Substrate
-
Alkaline Phosphatase (AP) enzyme (e.g., calf intestinal)
-
Assay Buffer (e.g., 1x PBS with 0.1% BSA)
-
White, opaque 96-well microplates
-
Luminometer
-
Temperature-controlled incubators or water baths set to 4°C, 25°C, 37°C, and 50°C
-
Multichannel pipette
Procedure:
-
Enzyme Preparation: Prepare a working solution of alkaline phosphatase in the assay buffer to a final concentration that will yield a mid-range signal.
-
Plate Setup: Pipette 100 µL of the alkaline phosphatase working solution into multiple wells of a 96-well plate for each temperature to be tested. Include wells with assay buffer only as a background control.
-
Temperature Equilibration: Place the prepared plates into the respective temperature-controlled environments (4°C, 25°C, 37°C, and 50°C) and allow them to equilibrate for at least 30 minutes. Also, place an aliquot of this compound substrate at each of these temperatures to equilibrate.
-
Substrate Addition: In a low-light environment, add 100 µL of the temperature-equilibrated this compound substrate to each well using a multichannel pipette.
-
Signal Measurement: Immediately place the plate in a luminometer that has been set to the corresponding temperature (if possible).
-
Kinetic Reading: Measure the chemiluminescent signal (in Relative Light Units, RLU) from each well every 2 minutes for a total of 60 minutes.
-
Data Analysis:
-
Subtract the average background RLU from the RLU of each sample well.
-
Plot the RLU versus time for each temperature.
-
Compare the peak signal intensity and the rate of signal decay across the different temperatures.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound with Alkaline Phosphatase.
Experimental Workflow for Temperature Stability Testing
Caption: Workflow for assessing this compound temperature stability.
References
Lumigen APS-5 Technical Support Center: Enhancing Assay Precision and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing Lumigen APS-5, a chemiluminescent substrate for alkaline phosphatase (AP), to improve the precision and reproducibility of your immunoassays. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and performance data to help you optimize your assay and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key advantages?
This compound is a proprietary, acridan-based chemiluminescent substrate for the detection of alkaline phosphatase (AP) conjugates in enzyme-linked immunosorbent assays (ELISAs). Its unique chemistry offers several advantages over traditional dioxetane-based substrates, including:
-
Rapid Peak Intensity: Light emission reaches a sustained maximum within seconds of substrate addition, reducing assay time and increasing throughput.[1]
-
Temperature Insensitivity: Assay results are less susceptible to minor temperature fluctuations, enhancing reproducibility.[1]
-
Excellent Sensitivity: Enables the detection of low picogram to femtogram levels of analyte.[1]
-
Sustained Luminescence: The signal remains stable over time, offering flexibility in measurement timing.
Q2: What is the optimal wavelength for measuring the light output of this compound?
The maximal light emission for this compound occurs at a wavelength of 450 nm.[1]
Q3: How should this compound be stored?
For optimal stability, this compound should be stored at 2-8°C in an amber bottle to protect it from light. When preparing stock solutions, it is recommended to store them in aliquots at -20°C for up to one month or at -80°C for up to six months, avoiding repeated freeze-thaw cycles.[2][3]
Q4: What are the general guidelines for intra- and inter-assay precision in an ELISA?
As a general guideline for reliable immunoassay results, the intra-assay coefficient of variation (%CV) should be less than 10%, and the inter-assay %CV should be less than 15%.[4]
Troubleshooting Guides
This section addresses common issues encountered during chemiluminescent ELISAs using this compound.
High Background
High background is characterized by a strong signal in the negative control or blank wells, which can mask the specific signal and reduce assay sensitivity.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between each step. A soak time of 30 seconds between washes can also be beneficial. |
| Contamination of Reagents or Wells | Use fresh, sterile pipette tips for each reagent and sample. Ensure that the substrate solution is colorless before use. Avoid cross-contamination between wells by using plate sealers appropriately.[5][6] |
| Ineffective Blocking | Increase the concentration or incubation time of the blocking buffer. Consider trying a different blocking agent, such as 5-10% normal serum from the same species as the secondary antibody. |
| Excessive Antibody Concentration | Titrate the primary and/or secondary antibody concentrations to determine the optimal dilution that provides a good signal-to-noise ratio. |
| Substrate Contamination or Degradation | Protect the this compound substrate from light. Do not use substrate that has changed color. Prepare fresh substrate dilutions for each experiment. |
| Incorrect Incubation Conditions | Ensure that incubations are performed at the recommended temperature and for the specified duration. Avoid placing plates near heat sources or in direct sunlight.[6] |
Weak or No Signal
A weak or absent signal can prevent the accurate detection and quantification of the target analyte.
| Possible Cause | Recommended Solution |
| Omission or Incorrect Order of Reagents | Carefully review the experimental protocol to ensure all reagents were added in the correct sequence. |
| Inactive Enzyme Conjugate or Substrate | Verify the activity of the alkaline phosphatase conjugate and the this compound substrate. Ensure proper storage conditions have been maintained. |
| Insufficient Incubation Times | Increase the incubation times for the sample, antibodies, or substrate to allow for optimal binding and reaction. |
| Incorrect Antibody Pairing (Sandwich ELISA) | Ensure that the capture and detection antibodies recognize different epitopes on the target analyte. |
| Low Analyte Concentration | If possible, concentrate the sample or use a larger sample volume. |
| Suboptimal pH for Enzyme Activity | For alkaline phosphatase, a final wash in a buffer with a pH of 9-10 may enhance enzyme activity.[7] |
Poor Reproducibility (High Coefficient of Variation - %CV)
Poor reproducibility is indicated by high variability between replicate wells (intra-assay) or between different experiments (inter-assay).
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use fresh pipette tips for each sample and reagent. When pipetting, ensure there are no air bubbles.[8] |
| Inconsistent Washing Technique | Use an automated plate washer for more consistent washing. If washing manually, ensure that all wells are treated identically. |
| Temperature Gradients Across the Plate | Allow all reagents and the plate to reach room temperature before starting the assay. Avoid stacking plates during incubation. |
| Edge Effects | To minimize edge effects, avoid using the outer wells of the plate or fill them with a blank solution. |
| Inconsistent Incubation Times | Time each incubation step precisely for all wells and plates. |
| Improper Mixing of Reagents | Ensure all reagents are thoroughly mixed before use. |
Data on Assay Precision
| Assay Type | Number of Samples | Relative Standard Deviation (%RSD / %CV) |
| Genotype Detection | - | 2.59% |
| Genotype Detection | - | 4.95% |
| Genotype Detection | - | 4.57% |
Data adapted from a study on chemiluminescent detection of DNA arrays.
Experimental Protocols
Key Experiment: Sandwich ELISA using a Chemiluminescent Alkaline Phosphatase Substrate
This protocol outlines the general steps for a sandwich ELISA. Specific concentrations and incubation times should be optimized for each new assay.
Materials:
-
Opaque 96-well microplate
-
Capture Antibody
-
Blocking Buffer (e.g., 1-5% BSA in PBS)
-
Sample and Standards
-
Detection Antibody (biotinylated)
-
Streptavidin-Alkaline Phosphatase (Strep-AP) Conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
This compound Substrate
-
Luminometer
Methodology:
-
Coating: Dilute the capture antibody in a suitable coating buffer and add 100 µL to each well of an opaque 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 4 times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 4 times with wash buffer.
-
Strep-AP Incubation: Add 100 µL of the diluted Streptavidin-AP conjugate to each well. Incubate for 30 minutes at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Incubation: Add 100 µL of This compound substrate to each well.
-
Signal Detection: Immediately measure the chemiluminescent signal using a luminometer set to read at 450 nm.
Visualizing Key Processes
To further aid in understanding the underlying principles and workflows, the following diagrams have been generated.
Caption: Chemiluminescent reaction of this compound catalyzed by alkaline phosphatase.
Caption: Step-by-step workflow for a typical sandwich ELISA experiment.
Caption: A logical workflow for troubleshooting common ELISA issues.
References
- 1. This compound – Bioquote [bioquote.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2bscientific.com [2bscientific.com]
- 5. sinobiological.com [sinobiological.com]
- 6. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 7. seracare.com [seracare.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Lumigen APS-5 Based Assays: Technical Support Center
Welcome to the technical support center for Lumigen APS-5 based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this chemiluminescent substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemiluminescent substrate used for the detection of alkaline phosphatase (ALP) in various immunoassays, such as ELISA. It is an acridan-based substrate that, upon reaction with ALP, generates a sustained high-intensity light emission. This allows for highly sensitive detection of the target analyte. The light emission is maximal at a wavelength of 450 nm.[1][2]
The unique chemistry of this compound offers several advantages, including temperature-insensitive light output and rapid attainment of peak light intensity, which can reduce assay time.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments using this compound.
Issue 1: High Background Signal
A high background signal can mask the specific signal from the analyte, leading to reduced assay sensitivity and inaccurate results.
Possible Causes and Solutions:
-
Contamination of Reagents or Samples: Contamination with endogenous alkaline phosphatase or other interfering substances can lead to a non-specific signal.
-
Insufficient Washing: Inadequate washing steps can leave unbound enzyme conjugates in the wells, contributing to a high background.
-
Troubleshooting:
-
Increase the number and vigor of wash steps.
-
Ensure complete aspiration of wash buffer between each step.
-
-
-
Cross-reactivity: The antibodies used in the assay may cross-react with other molecules in the sample matrix.
-
Troubleshooting:
-
Use highly specific monoclonal antibodies.
-
Incorporate blocking agents in the assay buffer to minimize non-specific binding.
-
-
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
Possible Causes and Solutions:
-
Inactive Enzyme or Substrate: The alkaline phosphatase enzyme or the this compound substrate may have lost activity.
-
Troubleshooting:
-
Check the expiration dates of all reagents.
-
Store reagents according to the manufacturer's instructions. This compound should be stored at -20°C in a sealed container, away from moisture.[5]
-
Prepare fresh working solutions of the substrate before each experiment.
-
-
-
Suboptimal Assay Conditions: The pH, temperature, or incubation times may not be optimal for the enzymatic reaction.
-
Troubleshooting:
-
Ensure the assay buffer has the correct pH for optimal ALP activity.
-
While this compound is relatively temperature-insensitive, ensure incubations are performed within the recommended temperature range for the specific assay.[1][2]
-
Optimize incubation times for both antibody binding and substrate reaction.
-
-
-
Low Analyte Concentration: The concentration of the target analyte in the sample may be below the detection limit of the assay.
-
Troubleshooting:
-
Concentrate the sample, if possible.
-
Use a larger sample volume.
-
-
Issue 3: High Signal Variability
Inconsistent results between replicate wells or different experiments can compromise the reliability of the data.
Possible Causes and Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, reagents, or antibodies is a common source of variability.
-
Troubleshooting:
-
Calibrate pipettes regularly.
-
Use reverse pipetting techniques for viscous solutions.
-
Ensure consistent timing for all pipetting steps.
-
-
-
Uneven Temperature Distribution: Temperature gradients across the microplate can lead to variations in reaction rates.
-
Troubleshooting:
-
Allow all reagents and the microplate to reach room temperature before starting the assay.
-
Use a plate incubator with uniform temperature distribution.
-
-
-
Edge Effects: Wells at the edge of the microplate can behave differently from interior wells due to evaporation or temperature fluctuations.
-
Troubleshooting:
-
Avoid using the outer wells of the plate for critical samples.
-
Fill the outer wells with buffer or water to create a more uniform environment.
-
-
Common Interferences
Several substances commonly found in biological samples can interfere with this compound based assays.
Hemolysis
Hemolysis, the rupture of red blood cells, releases hemoglobin and other intracellular components into the sample, which can interfere with the assay.
-
Mechanism of Interference: Hemoglobin can absorb light at the emission wavelength of the chemiluminescent reaction, leading to a decrease in the measured signal (quenching). It can also directly interfere with the enzyme kinetics.[6]
-
Quantitative Impact: The effect of hemolysis is dependent on the concentration of free hemoglobin and the specific analyte being measured. In some chemiluminescent immunoassays, significant interference has been observed at different hemolysis indices. For example, insulin results were found to decrease significantly at a hemolytic index of 1+, while folic acid showed an increase at an index of 2+.[7]
| Hemolysis Index | Observed Effect on Insulin[7] | Observed Effect on Folic Acid[7] |
| 1+ | Significant Decrease | No Significant Effect |
| 2+ | Significant Decrease | Increase |
| 3+ | Significant Decrease | Significant Increase |
-
Mitigation Strategies:
-
Use freshly collected, non-hemolyzed samples whenever possible.
-
Visually inspect samples for any pink or red discoloration, which indicates hemolysis.
-
If using hemolyzed samples is unavoidable, the results should be interpreted with caution.
-
Lipemia
Lipemia refers to an excess of lipids or fats in the blood, which can make the sample appear turbid or milky.
-
Mechanism of Interference: The turbidity caused by lipid particles can scatter the emitted light, leading to inaccurate readings. Lipids can also interfere with antibody-antigen binding.[8][9]
-
Quantitative Impact: The degree of interference is proportional to the concentration of lipids. In one study evaluating the effect of a lipid emulsion (Intralipid®) on various biochemical tests, significant interference was observed for alkaline phosphatase at severe lipemic concentrations.[5]
| Lipemia Level (Intralipid® Concentration) | Interference on Alkaline Phosphatase[5] |
| Mild (400 mg/dL) | Positive Interference |
| Moderate (1000 mg/dL) | Positive Interference |
| Severe (2000 mg/dL) | Significant Positive Interference |
-
Mitigation Strategies:
-
Whenever possible, collect samples from patients after a period of fasting to minimize lipemia.
-
High-speed centrifugation or ultracentrifugation can be used to remove lipids from the sample.[9]
-
Endogenous Alkaline Phosphatase
High levels of endogenous alkaline phosphatase in the sample can lead to a false-positive signal.
-
Mechanism of Interference: The endogenous ALP will react with the this compound substrate, generating a signal that is not related to the analyte of interest.[10][11]
-
Quantitative Impact: A study on the effect of adding purified ALP to serum samples showed that elevated ALP levels can cause significant errors in some immunoenzymatic assays.[10][11][12] For instance, in one study, the total error for certain analytes exceeded acceptable limits even at moderately elevated ALP concentrations.[10][11]
-
Mitigation Strategies:
Experimental Protocols & Workflows
Protocol for Investigating Hemolysis Interference
-
Prepare Hemolyzed Samples:
-
Collect a blood sample in a tube without anticoagulant.
-
Separate the serum after clotting.
-
Induce hemolysis in a portion of the red blood cells by freeze-thawing.
-
Create a serial dilution of the hemolysate and spike it into aliquots of the non-hemolyzed serum to create samples with varying degrees of hemolysis.
-
-
Quantify Hemolysis:
-
Measure the free hemoglobin concentration in each spiked sample using a spectrophotometer.
-
-
Perform the Assay:
-
Run your standard this compound based assay using the non-hemolyzed serum (control) and the series of hemolyzed samples.
-
-
Analyze the Data:
-
Compare the signal output from the hemolyzed samples to the control.
-
Plot the percentage of signal change against the hemoglobin concentration to determine the interference threshold.
-
Workflow for Troubleshooting High Background
Caption: Troubleshooting workflow for high background signals.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
Logical Relationship of Common Interferences
Caption: Relationship between common interferences and assay outcome.
References
- 1. This compound – Bioquote [bioquote.com]
- 2. bj-life-science.com [bj-life-science.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and mathematical correction of hemolysis interference in selected Hitachi 717 assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Effect of Hemolysis on Quantitative Chemiluminescent Immunoassay Results for 10 Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frequency and causes of lipemia interference of clinical chemistry laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipemia interferences in routine clinical biochemical tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkaline phosphatase interference in immuno-enzymatic assays. | Journal of Medical Biochemistry [aseestant.ceon.rs]
- 11. Alkaline phosphatase interference in immuno-enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkaline phosphatase interference in immuno-enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Lumigen APS-5 optimization for automated immunoassay systems
Welcome to the technical support center for the optimization of Lumigen APS-5 in automated immunoassay systems. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during experimental work. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful implementation of this compound in your automated chemiluminescent immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemiluminescent substrate based on acridan chemistry, designed for the detection of alkaline phosphatase (ALP) conjugated molecules in immunoassays such as ELISA.[1][2] The reaction mechanism involves the enzymatic dephosphorylation of the APS-5 substrate by ALP. This intermediate is unstable and rapidly decomposes, emitting a sustained glow of light with a maximum wavelength of 450 nm.[1] This light emission is quantifiable and directly proportional to the concentration of the ALP enzyme.
Q2: What are the main advantages of using this compound in an automated system?
A2: this compound is well-suited for automated platforms due to several key features:
-
Rapid and Sustained Signal: It produces a strong and stable light signal that reaches its peak within seconds and remains consistent, which is advantageous for the sequential reading of microplates in high-throughput systems.[1]
-
High Sensitivity: The substrate allows for the detection of low picogram to femtogram levels of ALP, enabling highly sensitive assays.[1]
-
Temperature Insensitivity: The light output is stable across a temperature range of 22°C to 35°C, reducing the need for stringent temperature control in the laboratory environment.[1]
-
Simplified Workflow: As a one-component substrate, it simplifies reagent handling and programming on automated platforms.
Q3: How should this compound be stored?
A3: Proper storage is crucial for maintaining the stability and performance of this compound. The stock solution should be stored at -20°C for up to one month or at -80°C for up to six months, protected from moisture.[3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the substrate into smaller, single-use volumes upon arrival.
Q4: What is the recommended starting concentration for this compound?
A4: The optimal concentration can vary depending on the specific assay and automated platform. However, a common starting point for optimization is a 1:1 to 1:5 dilution of the supplied reagent in a suitable assay buffer. For more detailed guidance, refer to the experimental protocols section below.
Q5: What type of microplates are recommended for use with this compound?
A5: For chemiluminescent assays, it is essential to use opaque, white microplates. White plates enhance the luminescent signal by reflecting the light towards the detector. Clear or black plates are not recommended as they can lead to signal loss and increased cross-talk between wells.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the chemiluminescent signaling pathway of this compound and a typical experimental workflow for its optimization on an automated immunoassay system.
Caption: Chemiluminescent reaction of this compound with Alkaline Phosphatase.
References
Technical Support Center: Lumigen™ APS-5 Signal Enhancement
Welcome to the technical support center for Lumigen™ APS-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your chemiluminescent assays and achieve enhanced signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is Lumigen APS-5 and how does it generate a signal?
This compound is a chemiluminescent substrate for alkaline phosphatase (ALP). The signal generation is a multi-step enzymatic and chemical process. First, alkaline phosphatase catalyzes the removal of a phosphate group from the APS-5 substrate. This dephosphorylation destabilizes the molecule, leading to its decomposition and the emission of light, which can be measured by a luminometer.[1][2] The light emission is rapid, with peak intensity typically reached within seconds to a few minutes.[3]
Q2: My this compound signal is weak. What are the potential causes?
A weak or low signal can stem from several factors throughout your experimental workflow. Common causes include:
-
Suboptimal Incubation Times: Insufficient incubation of the enzyme with the substrate can lead to an incomplete reaction and thus, a weaker signal.
-
Low Enzyme Concentration: The concentration of the alkaline phosphatase conjugate may be too low.
-
Reagent Issues: Improper storage or preparation of this compound, the enzyme conjugate, or other buffers can reduce their effectiveness.
-
Inhibitors: The presence of phosphate or other inhibitors in your sample or buffers can interfere with the alkaline phosphatase activity.
Q3: How long should I incubate my assay with this compound?
The optimal incubation time can vary depending on your specific assay conditions, including enzyme concentration, temperature, and desired sensitivity. While the peak light emission from this compound is rapid, it's crucial to determine the optimal incubation time for your system to maximize the signal-to-noise ratio. A kinetic read (measuring the signal at multiple time points) is recommended to determine the peak signal and the subsequent signal stability. For some formulations, the maximum luminescence can be reached in about 2 minutes, followed by a sustained plateau.[4]
Troubleshooting Guide: Adjusting Incubation Times
This guide will walk you through optimizing the incubation time of this compound with alkaline phosphatase to enhance your chemiluminescent signal.
Issue: Low Signal Intensity
Possible Cause: The incubation time for the enzyme-substrate reaction is not optimized.
Solution: Perform a time-course experiment to determine the optimal incubation period.
Experimental Protocol: Optimizing Incubation Time
Objective: To determine the incubation time that yields the highest signal-to-noise ratio for your specific assay conditions.
Materials:
-
Your complete assay setup (e.g., ELISA plate with captured analyte and bound alkaline phosphatase conjugate)
-
This compound working solution
-
Plate luminometer
Methodology:
-
Prepare Your Assay Plate: Follow your standard protocol to the step just before adding the chemiluminescent substrate. Ensure you have replicate wells for each time point and for background controls (wells without enzyme).
-
Initiate the Reaction: Add the this compound working solution to all wells simultaneously if possible, or in a consistent and rapid manner.
-
Kinetic Measurement: Immediately place the plate in a luminometer capable of kinetic reads. Measure the luminescent signal from each well at regular intervals (e.g., every 30 seconds) for a total period of 15-20 minutes.
-
Data Analysis:
-
For each time point, calculate the average signal from your replicate wells.
-
Calculate the average signal from your background wells at each time point.
-
Determine the signal-to-noise ratio (S/N) at each time point using the following formula: S/N = (Average Signal of Sample Wells) / (Average Signal of Background Wells)
-
-
Identify Optimal Incubation Time: Plot the S/N ratio against time. The optimal incubation time is the point at which the S/N ratio is maximal.
Data Presentation: Example Time-Course Experiment
The following table summarizes hypothetical data from a time-course experiment to optimize this compound incubation time.
| Incubation Time (minutes) | Average Sample Signal (RLU) | Average Background Signal (RLU) | Signal-to-Noise Ratio (S/N) |
| 1 | 500,000 | 500 | 1000 |
| 2 | 1,200,000 | 550 | 2182 |
| 3 | 1,800,000 | 600 | 3000 |
| 4 | 2,100,000 | 650 | 3231 |
| 5 | 2,200,000 | 700 | 3143 |
| 10 | 1,900,000 | 900 | 2111 |
| 15 | 1,600,000 | 1100 | 1455 |
RLU: Relative Light Units
In this example, the optimal incubation time would be approximately 4-5 minutes, as this is where the signal-to-noise ratio peaks.
Visualizing Experimental Workflows and Pathways
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound – Bioquote [bioquote.com]
- 4. High Quality OEM APS-5 Chemiluminescence Substrate Solution (Alkaline Phosphatase) Hyasen and Hyasen Biotech | Hyasen One Stop Supply, Hyasen | Hyasen Biotech [hyasen.com]
Minimizing well-to-well variability with Lumigen APS-5
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize well-to-well variability when using Lumigen APS-5, a high-performance alkaline phosphatase (AP) substrate for chemiluminescent assays.
Troubleshooting Guide: Well-to-Well Variability
High variability between wells can obscure genuine results. The following table outlines common causes and actionable solutions to ensure data consistency.
| Observed Issue | Potential Cause | Recommended Solution |
| High Coefficient of Variation (%CV) across the plate | Inconsistent Reagent Dispensing: Manual pipetting inaccuracies or malfunctioning automated dispensers. | - Calibrate and regularly service all pipettes and automated liquid handlers. - Use a multi-channel pipette for adding reagents to minimize timing differences. - Ensure pipette tips are properly sealed and used at a consistent depth in the wells. |
| Inadequate Plate Washing: Residual unbound conjugate or interfering substances remaining in the wells. | - Increase the number of wash cycles (3-5 cycles is standard). - Ensure all wells are completely filled and aspirated during each wash step. - Use a well-maintained plate washer and verify that all pins are dispensing and aspirating correctly. | |
| Temperature Gradients: Uneven temperature across the microplate during incubation steps. | - Equilibrate the plate and all reagents to room temperature before use. - Avoid stacking plates during incubation. - Use a temperature-controlled incubator and place plates in the center, away from walls or doors. | |
| Edge Effects (Higher or lower signals in outer wells) | Evaporation: Increased evaporation from the wells along the plate's edge, concentrating reactants. | - Use an adhesive plate sealer during incubation steps. - Place a humidifying pan or moist paper towels inside the incubator. - Avoid incubating plates for extended periods. |
| Thermal Gradients: The outer wells heating or cooling faster than the inner wells. | - Follow the recommendations for mitigating temperature gradients. - Consider leaving the outer wells empty or filling them with buffer/blank solution to create a thermal barrier. | |
| Signal Drift or Decay | Substrate Instability: The chemiluminescent signal generated by APS-5 naturally decays over time. | - Read the plate as soon as possible after adding the substrate. - Ensure the time between adding substrate and reading the first and last wells is minimized. Use a luminometer with an injector for simultaneous dispensing and reading if available. |
| Contamination: Contamination of substrate or other reagents with AP enzyme or other interfering substances. | - Use fresh, sterile pipette tips for each reagent. - Aliquot reagents to avoid contaminating stock solutions. - Keep reagent bottles tightly sealed when not in use. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound?
A1: The signal from this compound develops rapidly, typically reaching a plateau within 5 to 10 minutes. For most assays, a 5-minute incubation at room temperature is sufficient before reading the plate. However, the optimal time may vary depending on the specific assay conditions, such as enzyme concentration. It is recommended to perform a time-course experiment to determine the ideal signal window for your specific assay.
Q2: How can I prevent bubbles from forming in the wells after adding the substrate?
A2: Bubbles can interfere with light detection and cause inconsistent readings. To prevent them, dispense the substrate gently by touching the pipette tip to the side of the well just above the liquid level. Avoid dispensing directly into the solution, which can introduce air. If bubbles are present, they can sometimes be removed by gently tapping the plate on the benchtop before reading.
Q3: My signal is much lower than expected. What are the possible causes?
A3: Low signal can result from several factors:
-
Inactive Enzyme: Ensure your alkaline phosphatase conjugate is stored correctly and has not lost activity.
-
Sub-optimal pH: this compound works best at a high pH, typically around 9.5-10.0. Ensure your assay buffer is at the correct pH.
-
Incorrect Reagent Concentrations: Verify the concentrations of your antibody, conjugate, and other assay components.
-
Expired Substrate: Check the expiration date of your this compound reagent.
Q4: Can I prepare the this compound working solution in advance?
A4: It is strongly recommended to prepare the working solution immediately before use. The chemiluminescent signal begins to generate as soon as the components are mixed and will decay over time. Preparing it fresh ensures maximum signal intensity and consistency across your experiments.
Key Experimental Protocols
General ELISA Workflow Protocol
This protocol outlines a standard indirect ELISA procedure. Concentrations and incubation times should be optimized for each specific assay.
-
Coating: Coat microplate wells with 100 µL of antigen solution (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Primary Antibody Incubation: Add 100 µL of diluted primary antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Secondary Antibody (AP-Conjugate) Incubation: Add 100 µL of the AP-conjugated secondary antibody, diluted according to the manufacturer's instructions. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer to ensure removal of all unbound conjugate.
-
Substrate Preparation & Incubation: Prepare the this compound working solution immediately before use. Add 100 µL to each well. Incubate for 5 minutes at room temperature, protected from light.
-
Signal Detection: Read the chemiluminescent signal using a luminometer.
Protocol for Minimizing Edge Effects
-
Plate and Reagent Equilibration: Ensure the microplate, all reagents, and buffers are at a stable room temperature (20-25°C) for at least 30 minutes before starting the assay.
-
Humidification: Place a humidity chamber or a pan of water in the incubator to maintain a humid environment, especially during long incubation steps.
-
Plate Sealing: Use adhesive plate sealers for all incubation steps longer than 30 minutes to prevent evaporation.
-
Well Usage Strategy: Fill the outer 36 wells (rows A & H, columns 1 & 12) with 100 µL of a blank solution (e.g., coating buffer or water). Use only the inner 60 wells for your samples, standards, and controls.
-
Data Analysis: When analyzing the results, compare the %CV of the entire plate with the %CV of only the inner wells to quantify the impact of the edge effect.
Visualizations
Signaling Pathway and Experimental Workflow
Figure 1: The enzymatic reaction of APS-5 and a typical ELISA workflow.
Troubleshooting Logic for High %CV
Figure 2: A decision tree for troubleshooting high coefficient of variation (%CV).
Validation & Comparative
A Head-to-Head Comparison of Lumigen APS-5 and Lumi-Phos 530 for Chemiluminescent Alkaline Phosphatase Detection
For researchers, scientists, and drug development professionals seeking optimal signal detection in immunoassays, the choice of a chemiluminescent substrate is critical. This guide provides an objective comparison of two widely used alkaline phosphatase (AP) substrates: Lumigen APS-5 and Lumi-Phos 530.
Both substrates offer high sensitivity for the detection of AP conjugates in various applications, including ELISA, Western blotting, and nucleic acid hybridization assays. However, their underlying chemistries lead to distinct performance characteristics in terms of signal kinetics, light emission, and temperature sensitivity. Understanding these differences is key to selecting the most appropriate substrate for a specific experimental need.
Performance Characteristics
A summary of the key performance characteristics of this compound and Lumi-Phos 530 is presented below. The data is compiled from various sources and should be considered in the context of the specific experimental conditions under which they were generated.
| Feature | This compound | Lumi-Phos 530 |
| Chemical Class | Acridan-based | 1,2-Dioxetane-based (Lumigen PPD)[1] |
| Signal Kinetics | Rapid, reaches peak intensity within seconds[2] | Glow, signal increases to a plateau in 40-50 minutes[1] |
| Signal Duration | Sustained luminescence | With low enzyme concentrations, light intensity remains constant for hours[1] |
| Maximum Emission Wavelength | 450 nm[2] | 530 nm[1][3] |
| Sensitivity | Low picogram to femtogram detection | Can detect as little as 0.001 attomoles of enzyme[1]. Stated to be 10,000 times more sensitive than colorimetric substrates[3][4]. |
| Temperature Sensitivity | Insensitive to temperatures from 22°C - 35°C[5] | Performance can be temperature-dependent |
| Limit of Blank (LoB) | Not specified in search results | 0.00073 (arbitrary units, specific assay context)[6] |
| Limit of Detection (LoD) | Not specified in search results | 0.00157 (arbitrary units, specific assay context)[6] |
| Limit of Quantitation (LoQ) 20% CV | Not specified in search results | 0.0028 (arbitrary units, specific assay context)[6] |
Signaling Pathways and Reaction Mechanisms
The generation of light by this compound and Lumi-Phos 530 is initiated by the enzymatic action of alkaline phosphatase, but the subsequent chemical reactions differ.
Caption: Chemiluminescent reaction pathways for this compound and Lumi-Phos 530.
Experimental Protocols
While specific protocols may vary depending on the assay format (e.g., ELISA, Western blot), the following provides a general workflow for a chemiluminescent ELISA using an alkaline phosphatase substrate.
Materials:
-
Microplate coated with capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Antigen standard and samples
-
Biotinylated detection antibody
-
Streptavidin-Alkaline Phosphatase (Strep-AP) conjugate
-
Chemiluminescent substrate (this compound or Lumi-Phos 530)
-
Luminometer
Procedure:
-
Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample/Standard Incubation: Add 100 µL of diluted antigen standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Strep-AP Incubation: Add 100 µL of Strep-AP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition and Measurement:
-
For this compound: Add 100 µL of the substrate to each well. Read the plate immediately in a luminometer, integrating the signal for 1-5 seconds per well.
-
For Lumi-Phos 530: Add 100 µL of the substrate to each well. Incubate for 30-60 minutes at room temperature in the dark to allow the signal to develop before reading in a luminometer.[1]
-
Caption: A generalized workflow for a sandwich ELISA with chemiluminescent detection.
Conclusion
The choice between this compound and Lumi-Phos 530 will depend on the specific requirements of the assay.
-
This compound is the ideal choice for applications requiring rapid results and high throughput, as its signal develops almost instantaneously. Its temperature insensitivity also offers greater experimental robustness.
-
Lumi-Phos 530 is well-suited for assays where high sensitivity is paramount and longer incubation times are acceptable. The prolonged glow kinetics can provide flexibility in measurement timing, especially with low enzyme concentrations.
For optimal results, it is recommended to empirically test both substrates in the context of the specific assay to determine which provides the best performance in terms of sensitivity, signal-to-noise ratio, and dynamic range.
References
- 1. Lumi-Phos 530 – Bioquote [bioquote.com]
- 2. This compound – Bioquote [bioquote.com]
- 3. IVD Raw Materials - 广州市进德生物科技有限公司 [jd-biotech.com]
- 4. LUMIGEN INCORPORATED Lumi-Phos 530, 100 mL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. ±±¾©À´¸£Èü˼¿Æ¼¼ÓÐÏÞ¹«Ë¾ [bj-life-science.com]
- 6. media.beckmancoulter.com [media.beckmancoulter.com]
A Head-to-Head Comparison of Acridan and Dioxetane Substrates for Ultrasensitive Chemiluminescent Detection
For researchers, scientists, and drug development professionals navigating the landscape of high-sensitivity immunoassays, the choice of a chemiluminescent substrate is a critical determinant of assay performance. Acridan and 1,2-dioxetane derivatives represent two of the most powerful classes of substrates, each offering a unique profile of signal kinetics, enzyme compatibility, and sensitivity. This guide provides an objective, data-driven comparison to inform the selection of the optimal substrate for your specific research and development needs.
At the heart of chemiluminescence is a chemical reaction that produces light. In immunoassays, this light-generating reaction is typically triggered by an enzyme conjugated to a detection antibody. Acridan-based substrates are most commonly associated with horseradish peroxidase (HRP), while dioxetane-based substrates are predominantly used with alkaline phosphatase (AP). The fundamental difference in their reaction mechanisms gives rise to distinct signal characteristics: acridan substrates are known for their rapid and intense "flash" kinetics, whereas dioxetanes produce a long-lived "glow" emission.
Quantitative Performance Comparison
The selection of a chemiluminescent substrate is often a trade-off between the need for rapid signal generation and the requirement for a prolonged, stable signal for batch processing or repeated measurements. The following tables summarize the key performance metrics for acridan and dioxetane substrates based on experimental data from various applications.
Table 1: Performance Characteristics of Acridan vs. Dioxetane Substrates
| Feature | Acridan-Based Substrates (typically for HRP) | 1,2-Dioxetane-Based Substrates (typically for AP) |
| Associated Enzyme | Horseradish Peroxidase (HRP) | Alkaline Phosphatase (AP) |
| Signal Kinetics | Flash or rapid glow | Prolonged glow |
| Signal Duration | Seconds to minutes | Hours[1] |
| Time to Max Signal | Very fast, often within 5 minutes[1] | Gradual increase, plateauing around 60 minutes[1] |
| Detection Principle | Direct chemiluminescence of acridinium esters or enzyme-catalyzed oxidation of acridan | Enzyme-catalyzed dephosphorylation triggers decomposition and light emission[2] |
| Primary Advantages | High sensitivity, rapid signal generation[3] | High sensitivity, prolonged signal for flexible measurement window[2] |
| Primary Disadvantages | Short signal duration requires precise timing and may necessitate imagers with rapid capture capabilities. | Slower signal generation, potential for high background from endogenous AP in some samples. |
Table 2: Comparative Performance in Immunoassays
| Performance Metric | Acridan-Based Assay (Acridinium Ester) | 1,2-Dioxetane-Based Assay (AMPPD) |
| Assay Principle | Direct chemiluminescence immunoassay with acridinium ester-labeled antibody.[3] | Two-step sandwich chemiluminescence immunoassay (CLEIA) with alkaline phosphatase (ALP) and AMPPD substrate.[3] |
| Limit of Detection (LOD) | As low as 0.2 ng/mL for CEA[4] and 65 pM in some systems. | Can detect 0.01 attomole quantities of alkaline phosphatase.[2] |
| Signal-to-Noise Ratio | High, with low background.[5] | Generally high, but can be affected by endogenous AP. |
| Dynamic Range | Wide | Wide |
Signaling Pathways and Reaction Mechanisms
The distinct light-generating pathways of acridan and dioxetane substrates are central to their performance characteristics.
Acridan Chemiluminescence
Acridinium esters are direct chemiluminescent labels that, in the presence of an alkaline hydrogen peroxide solution, undergo a rapid chemical reaction to form an unstable dioxetanone intermediate. This intermediate quickly decomposes to an excited-state N-methylacridone, which then relaxes to its ground state by emitting a flash of light, typically around 425-430 nm.[3][6] This direct, non-enzymatic triggering (for acridinium esters) or rapid enzymatic turnover (for acridan substrates with HRP) results in a rapid, high-intensity signal.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2-dioxetanes: novel chemiluminescent enzyme substrates. Applications to immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Establishment of Acridinium Ester-Chemiluminescence Immunoassay Method for the Determination of Carcinoembryonic Antigen [bjmyfx.com]
- 5. Chemiluminescent DNA probes: a comparison of the acridinium ester and dioxetane detection systems and their use in clinical diagnostic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of an Acridinium Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
Validating ELISA Results: A Comparative Guide to Lumigen APS-5
For researchers, scientists, and drug development professionals striving for high sensitivity and rapid results in their enzyme-linked immunosorbent assays (ELISAs), the choice of a chemiluminescent substrate is critical. This guide provides an objective comparison of Lumigen APS-5, an acridan-based chemiluminescent substrate for alkaline phosphatase (AP), with alternative dioxetane-based substrates. The information presented herein is supported by available performance data and detailed experimental protocols to aid in the validation of ELISA results.
Performance Comparison: this compound vs. Dioxetane-Based Substrates
| Performance Metric | Acridan-Based Substrate (Lumi-Phos PRO) | Dioxetane-Based Substrate (Lumi-Phos 530) |
| Signal-to-Noise Ratio | 3- to 6-fold increase | Baseline |
| Time to Result | Approximately 5 minutes shorter | Baseline |
| Spurious Elevations | >50% reduction in samples with high endogenous AP | Baseline |
Data sourced from a Beckman Coulter study on their acridan-based Lumi-Phos PRO substrate, which shares a similar core chemistry with this compound.[3]
These data suggest that the acridan chemistry in substrates like this compound can lead to substantially improved assay sensitivity and faster turnaround times.
Experimental Protocols
To validate ELISA results obtained with this compound, a standardized ELISA protocol should be followed. Below is a representative protocol for a sandwich ELISA, which can be adapted for other ELISA formats.
I. General Sandwich ELISA Protocol for Validation
Materials:
-
High-binding 96-well microplate (white, opaque for chemiluminescence)
-
Capture Antibody
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Antigen Standard and Samples
-
Detection Antibody (conjugated to Alkaline Phosphatase)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
This compound Substrate
-
Luminometer
Procedure:
-
Coating: Dilute the capture antibody to its optimal concentration in a suitable coating buffer. Add 100 µL of the diluted antibody to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing (1): Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing (2): Repeat the washing step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of the antigen standards and samples to their respective wells. Incubate for 2 hours at room temperature.
-
Washing (3): Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the AP-conjugated detection antibody, diluted in Blocking Buffer, to each well. Incubate for 1-2 hours at room temperature.
-
Washing (4): Repeat the washing step as in step 2, but increase to 5 washes to ensure removal of unbound detection antibody.
-
Substrate Incubation: Prepare the this compound working solution according to the manufacturer's instructions. Add 100 µL of the substrate solution to each well. The light-output peak intensity of this compound reaches a sustained maximum within seconds of substrate addition.[1]
-
Signal Measurement: Immediately measure the chemiluminescent signal using a luminometer. The light emission is maximal at 450 nm.[1]
II. Protocol for Measuring Alkaline Phosphatase Activity
This protocol can be used to assess the activity of alkaline phosphatase (AP) as a control or for other experimental purposes.
Materials:
-
Test samples containing AP
-
This compound Substrate
-
Distilled water (for control)
-
96-well plate
-
Luminometer
Procedure:
-
Sample Preparation: Mix 10 mg of the test sample with 100 µL of this compound. For the control, use 10 µL of distilled water. Vortex for 10 seconds at the highest setting.[4][5]
-
Heat Inactivation (Optional): To inactivate non-bacterial AP, heat the mixed samples at 75°C for 1 minute in a water bath.[4][5]
-
Measurement: Place the samples in a 96-well plate and measure the luminescence immediately using a luminometer.[4][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemiluminescent signaling pathway of acridan-based substrates and the general experimental workflow for ELISA validation.
Chemiluminescent signaling pathway of this compound.
General workflow for ELISA validation.
References
A Head-to-Head Comparison: The Enhanced Sensitivity of Lumigen APS-5 Over Colorimetric Substrates for Alkaline Phosphatase Detection
In the realm of molecular biology and diagnostics, the sensitive detection of alkaline phosphatase (AP) activity is crucial for a wide range of applications, including enzyme-linked immunosorbent assays (ELISAs), Western blotting, and immunohistochemistry. The choice of substrate for AP is a critical determinant of assay sensitivity and dynamic range. This guide provides a detailed, objective comparison of the chemiluminescent substrate, Lumigen APS-5, with traditional colorimetric substrates, p-nitrophenyl phosphate (pNPP) and 5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium (BCIP/NBT). This comparison is intended to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to select the optimal substrate for their experimental needs.
Superior Sensitivity with Chemiluminescence
This compound is a proprietary, acridan-based chemiluminescent substrate that offers a significant sensitivity advantage over its colorimetric counterparts.[1][2] Upon enzymatic dephosphorylation by alkaline phosphatase, this compound generates a sustained, high-intensity light emission, enabling the detection of minute quantities of the target molecule.[1] In contrast, colorimetric substrates produce a colored precipitate or solution that is quantified by measuring absorbance, a method that is inherently less sensitive than light detection.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of this compound and the colorimetric substrates pNPP and BCIP/NBT.
| Feature | This compound (Chemiluminescent) | p-Nitrophenyl Phosphate (pNPP) (Colorimetric) | BCIP/NBT (Colorimetric) |
| Limit of Detection | Low picogram to femtogram range[1] | Approximately 3 ng of phosphatase[3] | Approximately 100 pg |
| Relative Sensitivity | Significantly higher than colorimetric substrates. A similar chemiluminescent substrate was found to be 7-fold more sensitive than pNPP in an ELISA format.[4] Another chemiluminescent substrate is reported to be up to 10,000 times more sensitive than colorimetric options in solution. | Baseline for comparison. | Generally more sensitive than other chromogenic substrates like Fast Red. |
| Signal Type | Light Emission (Chemiluminescence) at ~450 nm[1] | Yellow Soluble Product (Absorbance at 405 nm)[3] | Dark Blue/Purple Insoluble Precipitate |
| Instrumentation | Luminometer or CCD camera-based imaging system | Spectrophotometer (plate reader) | Visual or densitometric analysis |
| Signal Duration | Sustained light emission, with peak intensity reached within seconds and stable for an extended period.[1] | The colored product is generally stable after the reaction is stopped. | The precipitate is very stable and does not fade when protected from light. |
| Common Applications | ELISA, Western blotting, nucleic acid hybridization assays | ELISA | Western blotting, immunohistochemistry, in situ hybridization |
Signaling Pathways and Detection Mechanisms
The fundamental difference in sensitivity between this compound and colorimetric substrates lies in their distinct reaction mechanisms upon interaction with alkaline phosphatase.
References
A Comparative Guide to Cross-Reactivity Assessment in Assays Utilizing Lumigen APS-5
For researchers, scientists, and drug development professionals, the precision of immunoassays is paramount. A critical factor influencing this precision is the choice of the chemiluminescent substrate. This guide provides an objective comparison of Lumigen APS-5, an acridan-based substrate for alkaline phosphatase (AP), with alternative substrates, and details the experimental protocols necessary for a thorough cross-reactivity assessment.
Understanding this compound and Its Alternatives
This compound is a chemiluminescent substrate that, upon reaction with alkaline phosphatase, produces a sustained "glow" of light. Its acridan-based chemistry is engineered for rapid light emission and temperature insensitivity, offering advantages in high-throughput and temperature-variable environments.[1][2] The primary alternatives to acridan-based substrates are those based on 1,2-dioxetane chemistry, such as Lumi-Phos 530, CSPD, and AMPPD.[2][3] These substrates also produce a glow-style signal upon enzymatic reaction but can differ in signal kinetics, intensity, and susceptibility to interference.
Performance Comparison of Alkaline Phosphatase Substrates
The selection of a chemiluminescent substrate should be guided by the specific requirements of the assay, including the need for sensitivity, speed, and resistance to potential cross-reactivity. The following table summarizes the performance characteristics of this compound in comparison to its dioxetane-based alternatives, based on available data.
| Feature | This compound (Acridan-based) | Lumi-Phos 530 (Dioxetane-based) | CSPD (Dioxetane-based) |
| Signal Kinetics | Rapid peak intensity, reaching maximum within seconds to a few minutes.[1] | Gradual signal development, reaching a plateau in approximately 60 minutes. | Reaches peak light emission on a membrane in 1-2 hours.[4] |
| Signal Duration | Sustained glow lasting for hours. | Very stable signal that can persist for up to several days. | Sustained glow that can last for hours or days.[4] |
| Sensitivity | High, enabling picogram to femtogram level detection.[1] | High sensitivity. | High detection sensitivity.[4] |
| Signal-to-Noise Ratio | Reported to have a 3- to 6-fold increase in signal-to-noise performance compared to Lumi-Phos 530. | Standard performance. | Generally provides a good signal-to-noise ratio. |
| Interference from Endogenous AP | Shows a greater than 50% reduction in spurious elevations from high endogenous AP activity compared to Lumi-Phos 530.[5][6] | More susceptible to interference from endogenous AP. | Susceptibility to endogenous AP interference is a consideration. |
| Temperature Sensitivity | Temperature insensitive, providing consistent results across a range of temperatures.[1] | Performance can be temperature-dependent. | Performance can be temperature-dependent. |
Experimental Protocols for Cross-Reactivity Assessment
A critical aspect of validating an assay is to assess the cross-reactivity of the detection substrate. This ensures that the signal generated is specific to the activity of the target enzyme (alkaline phosphatase) and not a result of interactions with other molecules in the sample matrix.
Protocol for Assessing Substrate Specificity
This protocol is designed to determine if other enzymes or common biological molecules can trigger a chemiluminescent signal from this compound.
Materials:
-
This compound substrate solution
-
Alkaline Phosphatase (positive control)
-
A panel of potentially cross-reacting enzymes and proteins (e.g., acid phosphatase, horseradish peroxidase, bovine serum albumin, lysozyme, trypsin).
-
Assay buffer (e.g., 0.1 M diethanolamine, 1 mM MgCl₂, pH 10.0)
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Preparation of Test Solutions:
-
Prepare a working solution of Alkaline Phosphatase at a concentration known to give a robust signal (e.g., 1 ng/mL).
-
Prepare solutions of the potentially cross-reacting enzymes and proteins at a high concentration (e.g., 1 µg/mL).
-
Prepare a negative control with assay buffer only.
-
-
Assay Setup:
-
To individual wells of the 96-well plate, add 50 µL of each test solution (positive control, negative control, and each potentially cross-reacting molecule).
-
Prepare each condition in triplicate.
-
-
Signal Generation and Measurement:
-
Add 50 µL of the this compound substrate solution to each well.
-
Incubate the plate at room temperature for 5 minutes to allow the signal to develop.
-
Measure the chemiluminescent signal (in Relative Light Units, RLU) using a luminometer.
-
-
Data Analysis:
-
Calculate the average RLU for each triplicate.
-
Subtract the average RLU of the negative control from all other measurements to obtain the net RLU.
-
Express the signal from the potentially cross-reacting molecules as a percentage of the signal from the positive control (Alkaline Phosphatase).
-
Interpretation of Results:
A low percentage of signal generation from the non-target molecules indicates high specificity of this compound for alkaline phosphatase. Significant signal from other enzymes would suggest cross-reactivity.
Protocol for Assessing Interference from Biological Matrices
This protocol evaluates the effect of complex biological samples on the performance of the this compound based assay.
Materials:
-
This compound substrate solution
-
Alkaline Phosphatase
-
Assay buffer
-
Biological matrix samples (e.g., serum, plasma, cell lysate)
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a series of known concentrations of Alkaline Phosphatase in the assay buffer (standard curve).
-
Prepare a similar series of Alkaline Phosphatase concentrations spiked into the biological matrix. The biological matrix should be diluted to a concentration typically used in the assay.
-
-
Assay Setup:
-
Add 50 µL of each standard curve point and each spiked sample to the wells of the 96-well plate.
-
Include a blank control with only the biological matrix and a negative control with only the assay buffer.
-
Prepare each condition in triplicate.
-
-
Signal Generation and Measurement:
-
Add 50 µL of the this compound substrate solution to each well.
-
Incubate and measure the chemiluminescent signal as described in the previous protocol.
-
-
Data Analysis:
-
Generate a standard curve by plotting the net RLU against the concentration of Alkaline Phosphatase in the assay buffer.
-
Using the standard curve, determine the measured concentration of Alkaline Phosphatase in the spiked biological matrix samples.
-
Calculate the percent recovery for each spiked sample: (% Recovery = (Measured Concentration / Spiked Concentration) x 100).
-
Interpretation of Results:
A recovery rate close to 100% indicates that the biological matrix does not significantly interfere with the assay. Low recovery suggests signal suppression, while high recovery may indicate enhancement or the presence of endogenous alkaline phosphatase activity in the matrix.
Visualizing Key Processes
To aid in the understanding of the underlying principles, the following diagrams illustrate the chemiluminescent signaling pathway and the experimental workflow for assessing cross-reactivity.
Caption: General signaling pathway of this compound with Alkaline Phosphatase.
Caption: Experimental workflow for assessing substrate cross-reactivity.
References
Lumigen APS-5: A Comparative Guide to Reproducibility and Lot-to-Lot Consistency in Chemiluminescent Assays
For researchers, scientists, and drug development professionals, the consistency and reliability of assay reagents are paramount. This guide provides a detailed comparison of Lumigen APS-5, an acridan-based chemiluminescent substrate for alkaline phosphatase (ALP), with other commonly used alternatives, focusing on reproducibility and lot-to-lot consistency. The information presented is supported by available data and established principles of chemiluminescent immunoassays.
This compound is a widely used substrate in various research and diagnostic applications, including enzyme-linked immunosorbent assays (ELISAs). Its performance characteristics, particularly its signal kinetics and stability, are critical factors in generating reliable and reproducible results. This guide will delve into these aspects and provide a comparative analysis with key competitors.
Performance Characteristics of Chemiluminescent Substrates
The choice of a chemiluminescent substrate can significantly impact the performance of an immunoassay. Key parameters for evaluation include signal intensity, signal-to-noise ratio, signal duration, and, crucially, the consistency of results both within and between experiments and reagent batches.
This compound is an acridan-based substrate, a class of compounds known for their rapid "glow" kinetics. Upon enzymatic reaction with alkaline phosphatase, acridan substrates quickly reach peak light emission. This contrasts with the slower kinetics of 1,2-dioxetane-based substrates, such as Lumi-Phos 530, CDP-Star, and CSPD, which exhibit a more prolonged ramp-up to peak signal.
A notable advantage of acridan-based substrates like this compound is their relative insensitivity to temperature fluctuations within a typical laboratory environment (22°C - 35°C), which can contribute to improved reproducibility.
Comparative Analysis of this compound and Alternatives
| Feature | This compound (Acridan-based) | Lumi-Phos 530 (Dioxetane-based) | CDP-Star (Dioxetane-based) | CSPD (Dioxetane-based) |
| Signal Kinetics | Rapid peak intensity (seconds to minutes) | Slow rise to plateau (minutes to hours) | Slow rise to plateau (minutes to hours) | Slow rise to plateau (minutes to hours) |
| Signal Duration | Sustained glow | Prolonged glow | Prolonged glow | Prolonged glow |
| Temperature Sensitivity | Relatively insensitive | More sensitive to temperature variations | More sensitive to temperature variations | More sensitive to temperature variations |
| Intra-Assay Precision (%CV) | Typically <10% (Expected) | Typically <10% | Typically <10% | Typically <10% |
| Inter-Assay Precision (%CV) | Typically <15% (Expected) | Typically <15% | Typically <15% | Typically <15% |
| Lot-to-Lot Consistency | Generally good due to synthetic route | Can be a source of variability | Can be a source of variability | Can be a source of variability |
Note: The precision values (%CV) are typical expectations for well-optimized immunoassays. Actual performance may vary depending on the specific assay conditions, reagents, and laboratory practices.
A study comparing a newer acridan-based substrate, Lumi-Phos PRO, with the dioxetane-based Lumi-Phos 530 demonstrated a significant improvement in signal-to-noise performance (three- to six-fold increase) and a much shorter luminometer read time (approximately 5 minutes shorter). This suggests that acridan-based substrates can offer advantages in terms of both sensitivity and throughput.
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible results. Below are generalized protocols for a chemiluminescent ELISA using an alkaline phosphatase substrate.
General Chemiluminescent ELISA Protocol
-
Coating: Coat a 96-well microplate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-alkaline phosphatase (Strep-ALP) conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Incubation: Prepare the chemiluminescent substrate (e.g., this compound) according to the manufacturer's instructions. Add the substrate to each well.
-
Signal Measurement: Immediately measure the light output using a luminometer. For acridan-based substrates like this compound, the signal develops rapidly. For dioxetane-based substrates, a pre-incubation of 5-30 minutes may be required before reading.
Factors Influencing Reproducibility and Lot-to-Lot Consistency
Several factors can contribute to variability in chemiluminescent immunoassays:
-
Reagent Quality: The purity and consistency of all reagents, including antibodies, conjugates, and the substrate itself, are critical.
-
Pipetting and Washing Technique: Precise and consistent liquid handling is essential to minimize well-to-well and plate-to-plate variation.
-
Incubation Times and Temperatures: Adherence to optimized incubation parameters is crucial for reproducible results.
-
Luminometer Performance: The sensitivity and calibration of the luminometer can affect the measured signal.
-
Substrate Handling: Proper storage and handling of the chemiluminescent substrate are necessary to maintain its activity.
Visualizing the Chemiluminescent Reaction Pathway and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the signaling pathway of an acridan-based substrate and a typical chemiluminescent ELISA workflow.
Caption: Signaling pathway of this compound.
Lumigen APS-5: A Comparative Guide to Performance in Immunoassays
For researchers, scientists, and drug development professionals, the choice of a chemiluminescent substrate is critical for achieving sensitive and reliable results in immunoassays. This guide provides an objective comparison of Lumigen APS-5, an acridan-based chemiluminescent substrate for alkaline phosphatase (AP), with other common alternatives. The performance of this compound is evaluated across various immunoassay formats, supported by experimental data and detailed protocols.
Executive Summary
This compound is a proprietary, acridan-based chemiluminescent substrate designed for the detection of alkaline phosphatase (AP) conjugated molecules in immunoassays such as ELISA, CLIA, and Western blotting. Its unique acridan chemistry offers distinct advantages over traditional dioxetane-based substrates, including more rapid light emission, sustained signal, and reduced temperature sensitivity. These features contribute to faster assay times, increased throughput, and more consistent results.
Performance Comparison
The performance of this compound is benchmarked against common dioxetane-based substrates like Lumi-Phos 530 and CSPD/AMPPD. While direct head-to-head quantitative data for this compound is limited in publicly available literature, the known advantages of acridan chemistry, as demonstrated by similar substrates like Lumi-Phos PRO, provide a strong basis for comparison.
Table 1: Quantitative Performance Comparison of Chemiluminescent Substrates
| Feature | This compound (Acridan-based) | Lumi-Phos 530 (Dioxetane-based) | CSPD/AMPPD (Dioxetane-based) |
| Time to Peak Signal | < 1 minute | ~40-50 minutes[1] | ~15-60 minutes[2] |
| Signal Duration | Sustained glow for hours | Constant for several hours at low enzyme concentrations[1] | Glow signal can last for hours |
| Relative Signal Intensity | High | High | High |
| Signal-to-Noise Ratio | High (estimated 3- to 6-fold increase over dioxetanes)[3] | Standard | High |
| Sensitivity | Low picogram to femtogram | As little as 0.001 attomoles of enzyme can be detected[1] | Picogram to femtogram detection is achievable |
| Temperature Sensitivity | Insensitive to temperatures from 22°C - 35°C[4] | Signal generation is temperature-dependent | Signal generation is temperature-dependent |
| Wavelength of Max Emission | ~450 nm | ~530 nm | ~470 nm[2] |
Signaling Pathway and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Chemiluminescent Signaling Pathway
The chemiluminescent signal is generated through a multi-step enzymatic and chemical reaction. The diagram below illustrates the general pathway for acridan-based substrates like this compound.
Caption: Acridan-based chemiluminescence signaling pathway.
Experimental Workflow: ELISA
The following diagram outlines the key steps in a typical sandwich ELISA protocol using this compound for detection.
Caption: Sandwich ELISA experimental workflow.
Logical Comparison of Substrate Features
This diagram provides a logical comparison of the key features of acridan- and dioxetane-based substrates.
Caption: Logical comparison of substrate features.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for common immunoassays, which should be optimized for specific applications.
General ELISA Protocol with this compound
-
Coating: Coat a 96-well microplate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-AP conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add 100 µL of this compound substrate to each well.
-
Detection: Measure the chemiluminescent signal within 1-5 minutes using a luminometer.
General Western Blot Protocol with this compound
-
Protein Separation: Separate protein samples by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with an AP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with this compound substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Conclusion
This compound offers significant advantages for researchers seeking high sensitivity and efficiency in their immunoassays. Its acridan-based chemistry leads to rapid signal generation, reducing assay time and increasing throughput. The sustained nature of the light emission provides flexibility in measurement, and its insensitivity to temperature fluctuations ensures more robust and reproducible results. While specific performance can vary depending on the assay conditions, the characteristics of this compound make it a compelling alternative to traditional dioxetane-based substrates for a wide range of applications in research and drug development.
References
- 1. Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. A Better Chemiluminescent Substrate | Beckman Coulter [beckmancoulter.com]
- 4. Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alkaline Phosphatase Detection: Correlating Lumigen APS-5 with Alternative Methods
For researchers, scientists, and drug development professionals, the selection of an appropriate detection method is paramount for generating accurate and reliable data in immunoassays. This guide provides an objective comparison of the chemiluminescent substrate Lumigen APS-5 with other common alkaline phosphatase (ALP) detection methods. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate informed decisions in assay development and optimization.
At the core of many biological assays, the enzymatic activity of alkaline phosphatase serves as a robust reporter system. The choice of substrate for ALP dictates the sensitivity, dynamic range, and speed of the assay. This compound, a proprietary acridan-based chemiluminescent substrate, offers a distinct performance profile compared to traditional colorimetric and other chemiluminescent and fluorescent substrates. This guide will delve into the underlying principles of these detection methods, present a comparative analysis of their performance, and provide detailed experimental protocols to enable researchers to correlate results across different platforms.
Signaling Pathways and Detection Mechanisms
The detection of ALP in immunoassays is contingent on the enzymatic conversion of a substrate into a detectable product. The fundamental differences between the compared methods lie in the nature of this product and the instrumentation required for its detection.
Chemiluminescent Detection: this compound
This compound utilizes an acridan-based substrate that, upon dephosphorylation by alkaline phosphatase, enters an excited state. As it returns to its ground state, it emits light, which can be quantified by a luminometer. This process is known for its high sensitivity and rapid kinetics.[1][2]
Colorimetric Detection: p-Nitrophenyl Phosphate (pNPP)
p-Nitrophenyl phosphate (pNPP) is a widely used colorimetric substrate for ALP. The enzyme catalyzes the hydrolysis of pNPP to p-nitrophenol, a yellow, soluble product. The intensity of the color is proportional to the amount of ALP and is measured using a spectrophotometer at 405 nm.[3][4]
Colorimetric Detection for Membranes: BCIP/NBT
The combination of 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT) is a popular chromogenic substrate system, particularly for membrane-based assays like Western blotting. ALP dephosphorylates BCIP, and the resulting product reduces NBT to form a dark-purple, insoluble precipitate.[5][6]
Fluorescent Detection: 4-Methylumbelliferyl Phosphate (4-MUP)
4-Methylumbelliferyl phosphate (4-MUP) is a fluorogenic substrate for ALP. Enzymatic cleavage of the phosphate group yields the highly fluorescent product 4-methylumbelliferone, which can be detected by a fluorometer with excitation at approximately 360 nm and emission at around 450 nm.[7][8][9]
Performance Comparison
The choice of detection method significantly impacts key assay parameters such as sensitivity, dynamic range, and time to result. The following tables summarize the performance characteristics of this compound in comparison to other commonly used ALP substrates.
| Feature | This compound (Chemiluminescent) | pNPP (Colorimetric) | BCIP/NBT (Colorimetric) | 4-MUP (Fluorescent) |
| Detection Principle | Light Emission | Color Change (Yellow) | Precipitate Formation (Purple/Blue) | Fluorescence |
| Sensitivity | Very High (femtogram to picogram)[1] | Moderate (nanogram)[3] | High | High |
| Dynamic Range | Wide | Narrow | Moderate | Wide |
| Time to Result | Rapid (seconds to minutes)[1] | Moderate (minutes to hours)[10] | Slow (minutes to hours) | Moderate (minutes) |
| Instrumentation | Luminometer | Spectrophotometer | Visual/Scanner | Fluorometer |
| Signal Stability | Sustained glow[1] | Stable endpoint with stop solution[4] | Very stable precipitate | Stable |
| Primary Application | ELISA, High-throughput screening | ELISA | Western Blot, Immunohistochemistry | ELISA, Enzyme kinetics |
Experimental Protocols
To ensure reproducibility and enable accurate correlation of results, detailed experimental protocols for a standard sandwich ELISA workflow are provided below for each detection method.
General Sandwich ELISA Workflow
The following diagram illustrates a typical workflow for a sandwich ELISA, which serves as the foundation for the subsequent detection-specific protocols.
This compound Detection Protocol (ELISA)
-
Final Wash: After the final incubation with the alkaline phosphatase conjugate, wash the microplate wells thoroughly to remove any unbound enzyme.
-
Substrate Addition: Add 100 µL of this compound solution to each well.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes. Protect the plate from light during incubation.
-
Signal Measurement: Measure the chemiluminescent signal using a luminometer. The light output reaches its maximum intensity within seconds and is sustained, allowing for a flexible reading window.[1]
pNPP Detection Protocol (ELISA)
-
Final Wash: Following incubation with the ALP conjugate, wash the microplate wells to remove unbound enzyme.
-
Substrate Preparation: If using a powder or tablet form, dissolve the pNPP in a suitable buffer (e.g., diethanolamine buffer) to the recommended concentration. Ready-to-use solutions are also available.[10][11]
-
Substrate Addition: Add 100-200 µL of the pNPP solution to each well.[4]
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, or until sufficient color development is observed. Protect the plate from light.
-
Stopping the Reaction (Optional): The reaction can be stopped by adding 50 µL of 2-3 M NaOH to each well.
-
Signal Measurement: Read the absorbance at 405 nm using a microplate spectrophotometer.[4]
BCIP/NBT Detection Protocol (Western Blot)
While primarily used for membrane-based assays, a protocol for Western blotting is provided for context.
-
Final Wash: After incubation with the ALP-conjugated secondary antibody, wash the membrane thoroughly with a suitable buffer (e.g., TBS-T).
-
Substrate Preparation: Prepare the BCIP/NBT working solution according to the manufacturer's instructions. This may involve mixing stock solutions of BCIP and NBT in an alkaline phosphatase buffer.[12][13]
-
Substrate Incubation: Immerse the membrane in the BCIP/NBT solution and incubate at room temperature with gentle agitation until the desired band intensity is achieved. This can take from a few minutes to several hours.
-
Stopping the Reaction: Stop the color development by washing the membrane extensively with deionized water.[6]
-
Drying and Imaging: Dry the membrane and document the results by scanning or photography.
4-MUP Detection Protocol (ELISA)
-
Final Wash: After the final incubation with the ALP conjugate, wash the microplate wells thoroughly.
-
Substrate Preparation: Prepare the 4-MUP working solution by diluting a stock solution in an appropriate assay buffer.
-
Substrate Addition: Add 100 µL of the 4-MUP solution to each well.
-
Incubation: Incubate the plate at room temperature for 10-60 minutes, protected from light.
-
Signal Measurement: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of about 450 nm.[7][8]
Conclusion
The choice of an alkaline phosphatase detection system is a critical decision in assay design, with significant implications for performance and workflow. This compound, with its acridan-based chemiluminescent technology, offers a highly sensitive and rapid detection method, making it well-suited for high-throughput screening and applications requiring the detection of low-abundance analytes.
In contrast, colorimetric substrates like pNPP provide a cost-effective and straightforward option for routine ELISAs, although with lower sensitivity. BCIP/NBT remains a robust choice for qualitative or semi-quantitative membrane-based applications. Fluorescent substrates such as 4-MUP offer a sensitive alternative to colorimetric methods with a wide dynamic range.
By understanding the principles of each detection method and considering the specific requirements of their assays, researchers can effectively correlate results obtained with this compound to those from other platforms. The provided protocols and comparative data serve as a valuable resource for optimizing assay performance and ensuring the generation of high-quality, reliable data in drug development and life science research.
References
- 1. This compound – Bioquote [bioquote.com]
- 2. bj-life-science.com [bj-life-science.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. BCIP/NBT Alkaline Phosphatase Substrate Protocol (NB900-78646): Novus Biologicals [novusbio.com]
- 6. biopanda-diagnostics.com [biopanda-diagnostics.com]
- 7. tribioscience.com [tribioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bioassay Systems QuantiFluo ALP Reagent. Stabilized 4-methylumbelliferyl | Fisher Scientific [fishersci.com]
- 10. mabtech.com [mabtech.com]
- 11. stemcell.com [stemcell.com]
- 12. bio-rad.com [bio-rad.com]
- 13. BCIP/NBT Color Development Substrate (5-bromo-4-chloro-3-indolyl-phosphate/nitro blue tetrazolium) [promega.com]
Safety Operating Guide
Proper Disposal of Lumigen APS-5: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is paramount for environmental protection and occupational health. This document provides essential guidance on the proper disposal procedures for Lumigen APS-5, a substrate of alkaline phosphatase (ALP), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the chemical's potential hazards.
Hazard Profile of this compound
This compound is classified with several hazards that necessitate careful handling and disposal.[1] The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Skin Sensitisation | Category 1, 1A, 1B | H317: May cause an allergic skin reaction.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[1] |
| Reproductive Toxicity | Category 1A, 1B | H360: May damage fertility or the unborn child.[1] |
Given these potential health risks, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to adhere to all local, state, and federal regulations. The following protocol provides a general framework for safe disposal.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before beginning any disposal procedures, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
-
-
Conduct all disposal-related tasks within a chemical fume hood or a well-ventilated area to minimize inhalation exposure.[1]
2. Waste Segregation and Collection:
-
Solid this compound:
-
Carefully sweep up any solid material, avoiding dust generation.
-
Place the solid waste into a clearly labeled, sealed container designated for chemical waste. The container should be compatible with the chemical.
-
-
This compound Solutions:
-
Do not pour this compound solutions down the drain.[1]
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound waste"), the concentration (if known), and the appropriate hazard pictograms.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and paper towels, should be considered contaminated.
-
Place all contaminated disposable materials into a designated hazardous waste container.[1]
-
3. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.[1]
-
Wearing full PPE, absorb liquid spills with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place the absorbed spill material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution followed by a water rinse), collecting the cleaning solutions as hazardous waste.
4. Waste Storage and Disposal:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the waste manifest or any other required documentation to the disposal service, accurately detailing the contents of the waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures and consulting with your institutional safety office, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
